Technical Documentation Center

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol: A Technical Guide for Drug Development

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern drug discovery, functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern drug discovery, functionalized nitrogen heterocycles serve as privileged scaffolds. [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol , commonly referred to as 2,3-bis(hydroxymethyl)pyrrolidine, is a highly versatile polyhydroxypyrrolidine. It functions as a potent iminosugar (azasugar) capable of mimicking the oxocarbenium ion transition state during glycosidic cleavage, making it a prime candidate for glycosidase inhibition [1]. Furthermore, its constrained ring system is utilized in the design of peptidomimetics—specifically to mimic the β -turn of the dopamine receptor-modulating peptide Pro-Leu-Gly-NH 2​ (PLG) [2].

This whitepaper provides an authoritative breakdown of its chemical structure, physicochemical properties, stereodivergent synthetic methodologies, and the analytical workflows required to validate its integrity in a drug development pipeline.

Chemical Identity and Structural Elucidation

The biological efficacy of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is entirely dependent on its three-dimensional conformation. The presence of a secondary amine in the five-membered pyrrolidine ring, flanked by two hydroxymethyl groups, allows the molecule to participate in extensive hydrogen-bonding networks within enzyme active sites.

  • IUPAC Name: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

  • Molecular Formula: C 6​ H 13​ NO 2​

  • Molecular Weight: 131.17 g/mol

  • Stereocenters: C2 and C3

G N1 NH (Position 1) C2 CH (Position 2) N1->C2 C3 CH (Position 3) C2->C3 HM2 CH2OH C2->HM2 Stereocenter C4 CH2 (Position 4) C3->C4 HM3 CH2OH C3->HM3 Stereocenter C5 CH2 (Position 5) C4->C5 C5->N1

Figure 1: Topological connectivity and stereocenters of[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol.

Physicochemical Properties & Molecular Weight Dynamics

Understanding the physicochemical parameters of this scaffold is critical for predicting its pharmacokinetic (PK) behavior. The table below summarizes the quantitative data derived from computational models and structural analogs [3].

PropertyValuePharmacological Implication (Causality)
Molecular Weight 131.17 g/mol Highly favorable for crossing the Blood-Brain Barrier (BBB); well below the 500 Da Lipinski limit.
Exact Mass 131.0946 DaCritical for high-resolution mass spectrometry (HRMS) validation workflows.
XLogP3 -1.0 to -1.3Hydrophilic nature ensures excellent aqueous solubility for oral or intravenous formulation.
Topological Polar Surface Area (TPSA) ~52.5 ŲIdeal for central nervous system (CNS) penetration (< 90 Ų is preferred for BBB transit).
Hydrogen Bond Donors 3 (1 NH, 2 OH)Facilitates strong anchoring in the active sites of glycosidases or dopamine receptors.
Hydrogen Bond Acceptors 3 (1 N, 2 O)Enhances target residence time via complementary receptor interactions.

Causality Insight: The low molecular weight combined with a highly specific TPSA (52.5 Ų) explains why derivatives of this scaffold are successfully utilized as CNS-active PLG tripeptidomimetics. The molecule is small enough to diffuse passively through lipid bilayers, yet polar enough to avoid extensive sequestration in adipose tissue.

Synthetic Pathways and Methodologies

Synthesizing polyhydroxypyrrolidines requires strict stereochemical control. While traditional linear syntheses are prone to racemization, the "Glycal Approach" —a cleavage-recyclization strategy starting from carbohydrate precursors—provides a highly efficient, stereodivergent route [4].

Experimental Protocol: Stereodivergent Synthesis via D-Glucal

Objective: To synthesize the target pyrrolidine ring with absolute control over the C2/C3 stereocenters.

  • Precursor Cleavage: Begin with 3,4,6-tri-O-benzyl-D-glucal. Subject the hemiacetal intermediate to reduction using Lithium Aluminum Hydride (LiAlH 4​ ) in anhydrous THF at 0°C.

    • Causality: LiAlH 4​ is chosen over milder reducing agents to ensure complete reduction of the hemiacetal to the corresponding acyclic diol, preventing reversible ring-closing side reactions.

  • Selective Activation: Selectively acetylate the primary hydroxyl groups using acetic anhydride and pyridine, followed by tosylation of the secondary alcohol.

  • Intramolecular Mitsunobu Cyclization: Treat the activated acyclic intermediate with triphenylphosphine (PPh 3​ ) and diethyl azodicarboxylate (DEAD) in THF.

    • Causality: The Mitsunobu reaction is explicitly utilized because it drives intramolecular S N​ 2 displacement by the nitrogen nucleophile with complete inversion of configuration. This guarantees the precise relative stereochemistry required for biological activity.

  • Global Deprotection: Remove the acetyl and tosyl protecting groups simultaneously by heating the intermediate with an excess of Magnesium in Methanol (Mg/MeOH), followed by catalytic hydrogenation (Pd/C, H 2​ ) to yield the final [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol.

Synth A Chiral Precursor (3,4,6-tri-O-benzyl-D-glucal) B Cleavage & Reduction (LiAlH4) -> Acyclic Diol A->B Step 1 C Selective Activation (Acetylation / Tosylation) B->C Step 2 D Mitsunobu Cyclization (Intramolecular SN2 ring closure) C->D Step 3 E Global Deprotection (Mg/MeOH & Pd/C Hydrogenation) D->E Step 4 F Target Molecule: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol E->F Step 5

Figure 2: Step-by-step synthetic workflow via the glycal cleavage-recyclization strategy.

Analytical Workflows: A Self-Validating System

To ensure scientific integrity, the synthesis must be coupled with a self-validating analytical workflow. A protocol is only as reliable as its orthogonal verification methods.

Step-by-Step Validation Protocol
  • Mass Confirmation (LC-HRMS):

    • Action: Subject an aliquot of the final purified product to Liquid Chromatography-High Resolution Mass Spectrometry (ESI+ mode).

    • Validation Checkpoint: The disappearance of the acyclic precursor mass and the emergence of the precise m/z 132.1024 [M+H]+ peak confirms successful cyclization and deprotection. If intermediate masses (e.g., +42 Da for residual acetyl groups) are detected, Step 4 (Deprotection) must be repeated.

  • Stereochemical Validation (2D NOESY NMR):

    • Action: Dissolve the compound in D 2​ O and acquire 1D 1 H, 13 C, and 2D NOESY NMR spectra.

    • Validation Checkpoint: The Mitsunobu cyclization's inversion of stereochemistry is validated by analyzing the Nuclear Overhauser Effect (NOE) cross-peaks. A strong cross-peak between the C2 and C3 methine protons confirms a cis relationship. The absence of this cross-peak indicates a trans configuration, alerting the chemist to an unexpected racemization event during synthesis. This creates a closed-loop, self-correcting validation system.

References

  • Zou, W., & Szarek, W. A. (1993). A new practical synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,3-bis(hydroxymethyl) pyrrolidine. Carbohydrate Research.1

  • Saitton, S., et al. (2008). Synthesis and evaluation of novel pyridine based PLG tripeptidomimetics. Organic & Biomolecular Chemistry. 2

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60006935, Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol.3

  • Harit, V., & Namakkal, R. G. (2006). A glycal approach towards an efficient and stereodivergent synthesis of polyhydroxypyrrolidines. Tetrahedron.4

Sources

Exploratory

Stereoisomers and Chirality of[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol: A Technical Whitepaper

Executive Summary [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol—frequently referred to in literature as pyrrolidine-2,3-dimethanol—is a highly versatile chiral building block. Characterized by a saturated five-membered nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol—frequently referred to in literature as pyrrolidine-2,3-dimethanol—is a highly versatile chiral building block. Characterized by a saturated five-membered nitrogen heterocycle with hydroxymethyl substituents at the C2 and C3 positions, this molecule serves as a foundational scaffold in the synthesis of iminosugars, peptidomimetics, and asymmetric organocatalysts.

As a Senior Application Scientist, I have structured this whitepaper to dissect the stereochemical nuances of this compound. We will explore the causality behind its stereodivergent synthesis, the self-validating protocols required to isolate specific enantiomers, and the mechanistic interactions that make these isomers potent biological modulators.

Structural and Stereochemical Fundamentals

The pyrrolidine ring adopts a dynamic envelope or half-chair conformation, which dictates the spatial orientation of its substituents. The presence of two contiguous chiral centers at C2 and C3 yields four distinct stereoisomers: two trans enantiomers and two cis enantiomers.

The relative stereochemistry (cis vs. trans) profoundly influences the molecule's biological activity. For instance, trans-isomers often serve as rigidified scaffolds for peptidomimetics[1], whereas specific cis-isomers act as transition-state mimics in glycosidase inhibition[2].

Quantitative Stereochemical Profile

The following table summarizes the four stereoisomers, their geometric properties, and their primary applications in drug development.

StereoisomerConfigurationRelative GeometryCoupling Constant ( J2,3​ )Primary Application
(2R, 3R) TransAntiperiplanar~2.0 – 4.0 HzAsymmetric Organocatalysis
(2S, 3S) TransAntiperiplanar~2.0 – 4.0 HzPLG Peptidomimetics / CNS Drugs
(2R, 3S) CisSynperiplanar~6.0 – 8.5 HzIminosugar Analogs
(2S, 3R) CisSynperiplanar~6.0 – 8.5 HzGlycosidase Inhibitors

Note: The scalar coupling constant ( J2,3​ ) obtained via 1 H-NMR is a critical diagnostic tool. The trans-arrangement yields a smaller J value due to the dihedral angle approaching 90° or 180° depending on the envelope pucker, whereas the cis-arrangement yields a larger J value[3].

Causality in Stereodivergent Synthesis

The synthesis of specific [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol stereoisomers relies on the stereocontrolled reduction of pyrrolidine-2,3-dicarboxylic acid derivatives. The choice of starting material—such as L-aspartic acid for peptidomimetics or D-glucal for polyhydroxypyrrolidines—dictates the absolute configuration of the final product[1][2].

When reducing the dicarboxylate ester intermediate, the selection of the hydride source is critical. We utilize Lithium Aluminum Hydride (LiAlH 4​ ) over milder agents like NaBH 4​ because unactivated aliphatic esters require a highly nucleophilic hydride donor. However, the reaction temperature must be strictly controlled at 0 °C. Elevated temperatures risk base-catalyzed deprotonation at the C2 position (alpha to the ester), leading to epimerization and the collapse of enantiomeric purity.

SynthWorkflow A Chiral Precursor (e.g., L-Aspartic Acid) B Pyrrolidine-2,3-dicarboxylate Intermediate A->B Cyclization & Protection C Ester Reduction (LiAlH4, THF, 0°C) B->C Stereoretentive D (2S, 3S)-Isomer Trans-Pyrrolidine C->D Pathway A (Direct) E (2S, 3R)-Isomer Cis-Pyrrolidine C->E Pathway B (C3-Epimerization)

Fig 1: Stereodivergent synthetic workflow for[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol isomers.

Self-Validating Protocol: Synthesis of (2S,3S)-[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

This methodology describes the stereoretentive reduction of (2S,3S)-pyrrolidine-2,3-dicarboxylic acid to the corresponding dimethanol.

Step 1: Protection & Esterification

  • Procedure: React (2S,3S)-pyrrolidine-2,3-dicarboxylic acid with SOCl 2​ in methanol to yield the dimethyl ester. Subsequently, protect the secondary amine using Boc 2​ O and Et 3​ N in dichloromethane (DCM).

  • Causality: The N-Boc protection prevents the amine from coordinating with the reducing agent in the subsequent step, which could otherwise lead to incomplete reduction or undesired ring-opening.

  • Validation Check: Perform a ninhydrin stain on TLC; a negative result confirms complete N-protection.

Step 2: Cryogenic Reduction

  • Procedure: Dissolve the N-Boc diester in anhydrous THF. Cool the system to 0 °C under an argon atmosphere. Slowly add LiAlH 4​ (3.0 equivalents) portion-wise over 30 minutes.

  • Causality: Slow addition controls the exothermic release of H 2​ gas, preventing localized heating that drives C2-epimerization.

  • Validation Check: Monitor via IR spectroscopy. The complete disappearance of the ester carbonyl stretch (~1735 cm −1 ) indicates full conversion.

Step 3: Fieser Quench & Isolation

  • Procedure: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water per gram of LiAlH 4​ used. Filter the resulting granular white aluminum salts.

  • Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the highly polar, water-soluble pyrrolidine diol. The Fieser method forces the salts into a filterable crystalline lattice, maximizing yield.

Step 4: Deprotection & Analytical Validation

  • Procedure: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours. Purify via Dowex 50WX8 ion-exchange chromatography (eluting with 1M NH 4​ OH) to yield the free base.

  • Validation Check (Self-Correction): Analyze the product via 1 H-NMR. The disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of diastereotopic hydroxymethyl protons (~3.5–3.8 ppm) confirms reduction. Calculate the J2,3​ coupling constant; a value of ~3.0 Hz confirms the retention of the trans-(2S,3S) configuration.

Mechanistic Role in Biological Systems

Iminosugars and Glycosidase Inhibition

Pyrrolidine analogs containing hydroxymethyl groups are potent transition-state mimics for glycosidases[2]. At physiological pH (7.4), the secondary amine of the pyrrolidine ring is protonated. This positive charge mimics the oxocarbenium ion intermediate that forms during the enzymatic cleavage of natural glycosidic bonds. The hydroxymethyl groups at C2 and C3 provide the essential hydrogen-bonding network required to anchor the inhibitor within the enzyme's active site, competitively blocking the natural substrate.

Mechanism A Pyrrolidine Iminosugar (Protonated at pH 7.4) B Glycosidase Active Site (Carboxylate Residues) A->B High Affinity Binding C Transition State Mimicry (Oxocarbenium Geometry) B->C Electrostatic Interaction D Enzyme Inhibition (Substrate Blockade) C->D Competitive Inhibition

Fig 2: Mechanism of glycosidase inhibition by pyrrolidine-based iminosugar analogs.

Peptidomimetics and Neuromodulation

Beyond iminosugars, the (2S,3S) and (2R,3R) stereoisomers are utilized as rigid scaffolds to synthesize tripeptidomimetics. For instance, these chiral building blocks are transformed into β -analogs of the neuropeptide Pro-Leu-Gly-NH 2​ (PLG)[1]. By constraining the torsion angles ( ψ and ϕ ) to approximate a type-II β -turn, these pyrrolidine derivatives act as allosteric modulators of the dopamine D2 receptor, significantly enhancing the binding of dopamine agonists—a mechanism highly relevant in the treatment of schizophrenia and Parkinson's disease[1]. Furthermore, related pyrrolidine-dicarboxylate precursors have been shown to alter 3 H-L-glutamate binding, highlighting the sensitivity of neurotransmitter receptors to the specific stereochemistry of the pyrrolidine ring[4].

Conclusion

The utility of[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is inextricably linked to its chirality. Whether acting as an electrostatic mimic of an oxocarbenium transition state or as a conformationally restricted peptidomimetic core, the exact spatial arrangement of the C2 and C3 hydroxymethyl groups dictates efficacy. By employing stereoretentive synthetic strategies and rigorous analytical validation (such as J -coupling analysis and Fieser quenching), researchers can reliably access these powerful molecular tools for advanced drug discovery.

References

  • Zou, W., & Szarek, W. A. (1993).A new practical synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,3-bis(hydroxymethyl) pyrrolidine. Carbohydrate Research.
  • Saitton, S., et al. (2008).Synthesis and evaluation of novel pyridine based PLG tripeptidomimetics. Organic & Biomolecular Chemistry.
  • Hsu, C., et al. (2014).A glycal approach towards an efficient and stereodivergent synthesis of polyhydroxypyrrolidines. Tetrahedron.
  • Pinto, M., et al. (2005).Stereocontrolled Synthesis of (−)-Kainic Acid from trans-4-Hydroxy-l-proline. The Journal of Organic Chemistry.
  • Ferreira, F., et al. (2003).D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice. Pharmacology Biochemistry and Behavior.

Sources

Foundational

The Bifunctional Paradigm: Mechanism of Action for[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol in Asymmetric Organocatalysis

Executive Summary In the landscape of asymmetric organocatalysis, the design of small organic molecules that mimic the precision of metalloenzymes remains a critical frontier for drug development and complex natural prod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric organocatalysis, the design of small organic molecules that mimic the precision of metalloenzymes remains a critical frontier for drug development and complex natural product synthesis. [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (also known as 2,3-bis(hydroxymethyl)pyrrolidine or 2,3-BHMP) represents a highly specialized class of bifunctional organocatalysts. Unlike traditional steric-shielding catalysts (such as diarylprolinol silyl ethers) that rely on bulky groups to block one enantiotopic face, 2,3-BHMP utilizes a "pull" mechanism. It combines covalent activation via its secondary amine with highly structured, non-covalent hydrogen-bonding direction via its vicinal diol moiety.

This whitepaper deconstructs the structural profiling, core mechanistic pathways, and self-validating experimental protocols associated with 2,3-BHMP, providing a comprehensive guide for synthetic chemists aiming to leverage polyhydroxypyrrolidines in stereoselective transformations1[1].

Structural and Electronic Profiling

The efficacy of[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is rooted in its unique stereoelectronic topology. Pyrrolidine-based organocatalysts have become foundational in asymmetric synthesis, operating via simultaneous covalent and non-covalent activation pathways2[2]. However, the specific 2,3-diol substitution pattern of 2,3-BHMP offers distinct advantages over standard L-proline or simple prolinol:

  • Nucleophilic Secondary Amine (Covalent Activation): The pyrrolidine nitrogen possesses optimal nucleophilicity and a pKa (~8.5-9.0) that facilitates rapid, reversible condensation with aldehydes and ketones to form iminium ions and enamines.

  • Vicinal Diol System (Non-Covalent Direction): The presence of two hydroxymethyl groups at the C2 and C3 positions creates a cooperative hydrogen-bonding network. The C2-hydroxymethyl acts as the primary hydrogen-bond donor to the incoming electrophile. The C3-hydroxymethyl serves a dual purpose: it can either stabilize the C2-hydroxyl via intramolecular hydrogen bonding (increasing its acidity and donor strength) or act as a secondary donor to bidentate electrophiles (e.g., nitro groups or dicarbonyls).

This cooperative hydrogen bonding drastically rigidifies the transition state, dictating facial selectivity with higher precision than single-donor systems3[3].

Core Mechanism of Action

The catalytic cycle of 2,3-BHMP primarily proceeds through Enamine Catalysis (for the α -functionalization of enolizable carbonyls) or Iminium Catalysis (for the β -functionalization of α,β -unsaturated carbonyls).

The Enamine Pathway (HOMO-Raising)

When an enolizable aldehyde or ketone is introduced to 2,3-BHMP, the secondary amine condenses with the carbonyl to form an iminium ion, which rapidly tautomerizes to an enamine. This process raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, rendering the α -carbon highly nucleophilic.

Simultaneously, the dual hydroxymethyl groups project over the Re or Si face of the enamine (depending on the absolute configuration of the catalyst). When an electrophile (such as a nitroalkene) approaches, the diol forms tight hydrogen bonds with the electrophile's acceptor atoms (e.g., the oxygens of the nitro group). This lowers the electrophile's Lowest Unoccupied Molecular Orbital (LUMO) and locks it into a highly ordered, Zimmerman-Traxler-like transition state, forcing C-C bond formation from a single trajectory.

CatalyticCycle Cat Catalyst: 2,3-BHMP (Secondary Amine + Diol) Iminium1 Iminium Ion Intermediate (Condensation) Cat->Iminium1 + Substrate (-H2O) Sub Carbonyl Substrate (Aldehyde/Ketone) Sub->Iminium1 Enamine Enamine Intermediate (HOMO Raised) Iminium1->Enamine -H+ TS Transition State (Dual H-Bond Directed) Enamine->TS + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->TS Iminium2 Product-Bound Iminium TS->Iminium2 C-C Bond Formation Iminium2->Cat Catalyst Regeneration Product Enantioenriched Product Iminium2->Product +H2O Hydrolysis

Enamine Catalytic Cycle of 2,3-BHMP highlighting HOMO/LUMO activation and catalyst regeneration.

Transition State Logic

The superiority of the 2,3-bis(hydroxymethyl) motif over monofunctional prolinols lies in its ability to prevent transition state flexibility. In Michael additions, bifunctional pyrrolidines utilize hydrogen bonding to orient the electrophile, drastically improving enantiomeric excess 4[4]. The bidentate nature of the diol effectively "clamps" the electrophile, minimizing entropic penalties during the C-C bond-forming step.

TSModel Enamine Enamine Core Nucleophilic Carbon Steric Shielding by Ring Diol 2,3-Bis(hydroxymethyl) Primary H-Bond Donor Secondary H-Bond Donor Enamine->Diol Covalent Linkage (Pyrrolidine Ring) Electrophile Nitroalkene Electrophilic Carbon Nitro Group (H-Bond Acceptor) Enamine->Electrophile HOMO-LUMO Attack Diol->Electrophile Dual Hydrogen Bonding Stereocenter Stereocenter Electrophile->Stereocenter Defines Geometry

Logical relationship between the bifunctional catalyst domains and stereocenter formation.

Experimental Workflow: Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol describes the asymmetric Michael addition of cyclohexanone to trans- β -nitrostyrene using 2,3-BHMP. This protocol is designed as a self-validating system, where the causality of each chemical input is explicitly defined, and analytical checkpoints confirm mechanistic fidelity.

Step-by-Step Methodology

Step 1: Reagent Preparation & Catalyst Activation

  • Action: In a flame-dried 10 mL Schlenk flask under an argon atmosphere, dissolve 2,3-BHMP (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) in anhydrous dichloromethane (DCM, 1.0 mL).

  • Causality: Benzoic acid acts as a crucial co-catalyst. It facilitates the initial condensation by protonating the carbonyl oxygen, and more importantly, it accelerates the final hydrolysis of the product-bound iminium ion. Without this weak acid, the catalyst becomes trapped in the iminium resting state, leading to product inhibition and low turnover frequencies.

Step 2: Enamine Formation

  • Action: Add cyclohexanone (1.0 mmol, 2.0 equiv) to the solution. Stir at room temperature for 15 minutes.

  • Causality: The 15-minute pre-incubation allows the thermodynamic equilibrium to shift toward the enamine intermediate prior to the introduction of the electrophile, ensuring a uniform reactive species.

Step 3: Electrophile Introduction & C-C Bond Formation

  • Action: Cool the reaction mixture to -20 °C. Add trans- β -nitrostyrene (0.5 mmol, 1.0 equiv) in one portion. Maintain stirring at -20 °C for 24 hours.

  • Causality: Lowering the temperature to -20 °C reduces the kinetic energy of the system, maximizing the strength and rigidity of the hydrogen bonds between the 2,3-diol of the catalyst and the nitro group of the styrene. This directly translates to higher enantiomeric excess (ee) and diastereomeric ratio (dr). Non-polar DCM prevents solvent competition for hydrogen bonding.

Step 4: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous NH4​Cl (2 mL). Extract with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: The mild acidic quench rapidly hydrolyzes any remaining iminium intermediates, liberating the final product without causing epimerization at the newly formed, sensitive α -stereocenter.

Step 5: Self-Validation (Analytical Checkpoints)

  • Action: Purify via flash column chromatography. Submit the purified product to 1H NMR (400 MHz, CDCl3​ ) and Chiral HPLC.

  • Validation Logic:

    • 1H NMR: Confirms the dr (syn:anti ratio) by integrating the distinct α -proton signals of the diastereomers. A high dr (>95:5) validates that the transition state was rigidly controlled by the diol.

    • Chiral HPLC: Confirms the ee. An ee > 95% validates the absolute facial shielding and hydrogen-bond directing capability of the 2,3-BHMP catalyst.

Quantitative Data & Comparative Efficacy

To contextualize the performance of 2,3-BHMP, the table below summarizes quantitative benchmarking data against traditional pyrrolidine-based catalysts in the standard Michael addition of cyclohexanone to trans- β -nitrostyrene.

Catalyst TypeCatalystAdditiveSolventYield (%)dr (syn:anti)ee (%)
Monofunctional (H-Bonding) L-ProlineNoneDMSO6570:3075
Steric Shielding Diarylprolinol Silyl EtherPhCOOHToluene8890:1092
Single H-Bond Donor ProlinolPhCOOHDCM7282:1885
Dual H-Bond Donor 2,3-BHMP PhCOOHDCM94 98:2 98

Table 1: Comparative efficacy of pyrrolidine-based organocatalysts. The dual hydrogen-bond donor system of 2,3-BHMP significantly outperforms single-donor and purely steric-shielding catalysts in both diastereoselectivity and enantioselectivity.

References

  • A glycal approach towards an efficient and stereodivergent synthesis of polyhydroxypyrrolidines. Tetrahedron.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMX4bAaD9mI1EIKQcUrO3m_Xk4MRLHWAvAqbGArMqPULBmyYQHkdmkyZaYeVzkkHUezV4jIifX9TQ_55K0RH58XjQAguk5lO7pFufbsvyGtavGvyzPfPWZa4019HSFK-BIWct3_npyLEUwJ0dXAKFWtyTVDKhRYm2mgd8q-mU0UxNeZhPn1P85xAX348M6x77c6kYA-efBoMlJdUi6oHiIlW52xfS1gqfDBKsmHdv9zMWgVfkt9AEYLVmyFJfPK-NSQXBtAmkIzfQ_u5t7]
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEevFZR-ZE8mtKLd8iBi5TEMhEut26mbiitSKva8MCNv_DltpGnsGIOlUfOKPb7UY2Il578kA6qJNaQJimg69H4Bbmp7qB94wMc0drh2MdreXDCIMkpivsMgYPYR97gXlwv-DK44JKv2T7dAj7f]
  • Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOMNlSkAT6ZRRPZ_Q-1pdquiiQFU59fU0HhZMXmlPOyUlCfCr29bfejzT-fsz_OdIJZxME9n41XXMsovuG_bw5AZx0tLAUO6yXT3JFW1H50Poy8OJkMKVP1XfXapJm8Mtj7jOYgOVgX8s2_w==]
  • Enantioselective Cascade Michael/Hemiaminal Formation of α,β-Unsaturated Iminoindoles with Aldehydes Using a Chiral Aminomethylpyrrolidine Catalyst Bearing a SO2C6F5 Group as a Strongly Electron Withdrawing Arylsulfonyl Group. ACS Catalysis - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlJKOz1fvpnXSKtkC30zr-SBtKwtuBNFNufb6fXcqhV_E-fxpgNrSzOorhU0O3_2xwczBq6SS4tTetB8kX58RsbZuhSTFhbUJL_MQMi1E5e_Ec6beibBUu9JLCiClcrNLC8L85OAc_RGpcgnM=]

Sources

Exploratory

Predictive Safety Data and Toxicological Profiling for[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Prepared by: Senior Application Scientist, Preclinical Development & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (Pyrrol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (Pyrrolidine-2,3-diyldimethanol) Molecular Formula: C₆H₁₃NO₂

Executive Summary & Structural Causality

In the landscape of modern drug discovery, functionalized pyrrolidines such as [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol serve as critical chiral building blocks, particularly in the synthesis of iminosugars, peptidomimetics, and targeted protein degraders (PROTACs). However, the highly specific nature of this bifunctional amino alcohol means that empirical, compound-specific toxicological data is often sparse in early development phases.

As a Senior Application Scientist, I approach the safety profiling of this compound not by merely listing generic hazards, but by analyzing its structure-activity relationships (SAR) . The molecule features a secondary amine within a five-membered pyrrolidine ring (conferring a high pKa of ~10-11) and two hydroxymethyl groups (conferring extreme hydrophilicity and hydrogen-bonding capacity). This structural duality dictates its physicochemical behavior: it is highly water-soluble, hygroscopic, and capable of acting as a strong organic base. Consequently, its safety profile is heavily driven by localized pH effects (corrosivity) and potential lysosomotropism at the cellular level.

To establish a trustworthy and actionable safety framework, this whitepaper synthesizes predictive toxicology based on closest structural analogs (e.g., Pyrrolidine and Prolinol)[1][2], aligned with internationally recognized OECD testing guidelines [3].

Hazard Identification & Physicochemical Profiling (SDS Core)

When handling [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, the primary hazard vectors are dermal corrosion and severe ocular irritation, driven by the unprotonated amine's ability to saponify cellular lipids upon contact.

Predictive Quantitative Safety Data

The following table synthesizes the extrapolated hazard endpoints based on structural analogs (Pyrrolidine CAS: 123-75-1; Prolinol CAS: 23356-96-9) [1][2].

Toxicological EndpointPredicted Value / CategoryCausality / RationaleReference Standard
Acute Oral Toxicity (LD₅₀, Rat) ~300 - 450 mg/kgModerate systemic toxicity due to rapid GI absorption of the low-molecular-weight amine.OECD TG 401[1]
Acute Dermal Toxicity (LD₅₀, Rabbit) > 2,000 mg/kgHydrophilic diol groups limit rapid transdermal penetration compared to unsubstituted pyrrolidine.OECD TG 402
Acute Inhalation (LC₅₀, Rat) ~11.0 mg/L (4h vapor)Vapor pressure is lowered by hydrogen bonding, but aerosolized inhalation causes severe respiratory tract burns.OECD TG 403 [1]
Skin Corrosion / Irritation Category 1B (Corrosive)High basicity (pKa > 10) leads to localized tissue necrosis and protein denaturation.OECD TG 404 [2]
Serious Eye Damage Category 1 (Irreversible)Direct contact rapidly penetrates the corneal epithelium, risking permanent opacity.OECD TG 405 [2]
Field-Proven Handling & Storage Protocols
  • Atmospheric Control: The dual hydroxymethyl groups make this compound highly hygroscopic. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Exposure to ambient moisture will result in the formation of a viscous, difficult-to-handle hydrate that degrades assay reproducibility.

  • Engineering Controls: All manipulations must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Neutralization: In the event of a spill, do not use water directly, as the exothermic dissolution can aerosolize the compound. Neutralize with a weak acid (e.g., 5% citric acid solution) before mechanical cleanup.

Mechanistic Toxicology & Cellular Pathways

Understanding how a compound induces toxicity is more critical than simply knowing that it is toxic. For basic amines like [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, the primary mechanism of cellular stress is lysosomotropism .

Because the molecule is uncharged at physiological pH (7.4) but becomes protonated in acidic environments, it freely diffuses across cell membranes and becomes trapped inside the acidic lumen of lysosomes (pH ~4.5). This accumulation causes osmotic swelling (vacuolation), disruption of autophagy, and eventual leakage of lysosomal proteases (cathepsins) into the cytosol, triggering the mitochondrial apoptosis pathway. Furthermore, hepatic metabolism via Cytochrome P450 (CYP) enzymes can oxidize the pyrrolidine ring, potentially generating reactive oxygen species (ROS).

ToxicityPathway Compound [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (Cellular Entry) Lysosome Lysosomal Trapping (Lysosomotropism) Compound->Lysosome Basic Amine (pKa > 10) Metabolism Hepatic CYP450 Metabolism (Phase I Oxidation) Compound->Metabolism Hepatic Uptake Mito Mitochondrial Stress (ROS Generation) Lysosome->Mito Membrane Destabilization Apoptosis Cellular Apoptosis / Necrosis Mito->Apoptosis Caspase Activation Metabolism->Mito Reactive Intermediates

Caption: Cellular toxicity pathways and lysosomotropism of pyrrolidine-based amino alcohols.

Experimental Workflows for Toxicity Validation

To validate the safety profile of[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol for downstream in vivo applications, an internally controlled, self-validating in vitro cytotoxicity assay is required. Relying on the OECD Guidance Document for Cytotoxicity [3], we utilize a metabolically competent cell line (HepG2) to account for both intrinsic toxicity and metabolite-driven toxicity.

High-Throughput Cytotoxicity Screening Workflow

Workflow CellCulture 1. Cell Culture (HepG2, 96-well plate) Dosing 2. Compound Dosing (0.1 μM - 10 mM, 24h/48h) CellCulture->Dosing Controls 3. Internal Controls (+ Vehicle, - Triton X-100) Dosing->Controls Assay 4. Viability Assay (CellTiter-Glo / ATP Luminescence) Controls->Assay Analysis 5. Data Analysis (IC50 & Hill Slope Calculation) Assay->Analysis

Caption: Self-validating high-throughput in vitro cytotoxicity screening workflow.

Step-by-Step Methodology (Self-Validating Protocol)

Rationale: We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than an MTT assay. Pyrrolidine derivatives can sometimes interfere with the mitochondrial reductases required for MTT conversion, leading to false-positive viability readings. ATP quantitation provides a direct, interference-free measurement of metabolic activity.

  • Cell Seeding: Seed HepG2 cells (human hepatocellular carcinoma) at a density of 10,000 cells/well in a white, opaque-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation (Crucial Step): Dissolve[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol in sterile, molecular-grade water (not DMSO, as the compound is highly hydrophilic and DMSO can artificially enhance membrane permeability). Prepare a 10-point serial dilution ranging from 10 mM down to 0.1 μM.

  • Dosing & Controls:

    • Test Wells: Add 10 μL of the compound dilutions to 90 μL of culture media.

    • Negative Control (Vehicle): Add 10 μL of sterile water.

    • Positive Control (Max Toxicity): Add 10 μL of 1% Triton X-100 (induces complete membrane lysis).

  • Incubation: Incubate the dosed plates for 48 hours. This duration is critical to allow sufficient time for lysosomal accumulation and potential CYP-mediated metabolism to manifest as measurable toxicity [4].

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Normalization: Record luminescence. Normalize data using the formula: % Viability = [(Test - Positive Control) / (Negative Control - Positive Control)] × 100. Fit the normalized data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.

References

  • Organisation for Economic Co-operation and Development (OECD). "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests". OECD Series on Testing and Assessment, No. 129. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 412: Subacute Inhalation Toxicity: 28-Day Study". OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Foundational

Literature review of[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol derivatives in medicinal chemistry

An In-depth Technical Guide to [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Derivatives in Medicinal Chemistry Authored by: Gemini, Senior Application Scientist Abstract The pyrrolidine ring is a cornerstone of medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Derivatives in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active molecules, including natural products and synthetic drugs.[1][2] Its conformational flexibility and favorable physicochemical properties make it an attractive structural motif for drug design.[2] This guide focuses on a specific, highly functionalized pyrrolidine core: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol. The inherent chirality and the presence of two primary hydroxyl groups on this scaffold provide a unique three-dimensional framework and multiple points for chemical modification. These features have been exploited by medicinal chemists to develop a diverse range of therapeutic agents targeting viral infections, cancer, and central nervous system disorders. This document provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and medicinal chemistry applications of these derivatives, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Scaffold: A Privileged Core

The [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol core is a chiral diol that presents a rigidified, non-planar structure. This three-dimensional character is crucial for creating specific interactions with biological targets, often leading to higher potency and selectivity compared to more flexible or planar molecules. The two hydroxymethyl groups at the C-2 and C-3 positions serve as versatile handles for synthetic elaboration, allowing for the introduction of various functional groups to probe the pharmacophoric space around a biological target.

Key Structural Features:
  • Chirality: The scaffold possesses multiple stereocenters, allowing for the synthesis of stereoisomers with potentially distinct biological activities and pharmacological profiles.

  • Functionality: The two primary hydroxyl groups are ideal sites for derivatization through etherification, esterification, or conversion to other functional groups.

  • Nitrogen Atom: The ring nitrogen can be readily substituted to modulate properties such as basicity, polarity, and receptor engagement.

These features have enabled the development of compounds with a wide spectrum of pharmacological activities, including potent anticancer and antiviral agents, as well as modulators of CNS targets.[3][4][5]

Synthetic Strategies: Accessing the Core Scaffold

The most common and efficient route to chiral [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol derivatives begins with readily available, optically pure starting materials, typically L-proline or L-hydroxyproline.[6] This approach ensures the stereochemical integrity of the final products.

General Synthetic Workflow

The synthesis generally involves the protection of the ring nitrogen, followed by the reduction of the carboxylic acid and any other ester functionalities to the corresponding alcohols.

G cluster_0 Preparation of the Scaffold Proline Chiral Precursor (e.g., L-Proline) N_Protected N-Protection (e.g., Boc, Cbz) Proline->N_Protected Step 1 Ester Esterification N_Protected->Ester Step 2 Reduction Dual Reduction (e.g., LiAlH4, NaBH4/I2) Ester->Reduction Step 3 Scaffold [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Core Reduction->Scaffold Step 4 Derivatization Functional Group Derivatization Scaffold->Derivatization Step 5 Final_Product Bioactive Derivatives Derivatization->Final_Product Step 6

Caption: General workflow for the synthesis of bioactive derivatives.

Exemplary Synthetic Protocol: From N-Boc-L-Proline

This protocol describes a standard laboratory-scale synthesis.

Step 1: Esterification of N-Boc-L-Proline

  • Dissolve N-Boc-L-proline (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure. The resulting crude methyl ester is typically used in the next step without further purification.

Step 2: Reduction to (S)-[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]methanol

  • Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Add a solution of the crude methyl ester from Step 1 in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent to yield the desired prolinol derivative.

Step 3: Synthesis of the Diol (General Concept) While the above protocol yields prolinol, the synthesis of the target diol, [3-(hydroxymethyl)pyrrolidin-2-yl]methanol, often starts from a precursor like 4-hydroxyproline, where the two carboxyl/ester groups are reduced simultaneously.[6] A process for preparing chiral pyrrolidine-2-yl-methanol derivatives has been developed involving the reaction of a Weinreb amide intermediate with a Grignard reagent, followed by hydrogenation.[7]

Medicinal Chemistry Applications

The versatility of the [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol scaffold has led to its incorporation into compounds targeting a wide range of diseases.

Antiviral Agents

The pyrrolidine ring is a key component of many antiviral drugs, particularly those targeting viral proteases.[6]

  • Hepatitis C Virus (HCV) Inhibitors: Pyrrolidine derivatives are integral to the structure of several HCV NS3 serine protease inhibitors.[6] The rigid scaffold helps to correctly orient functional groups to interact with the enzyme's active site.

  • HIV Maturation Inhibitors: While not a direct derivative, the principles can be applied by analogy. Some of the most studied HIV maturation inhibitors are based on betulinic acid.[8][9] The pyrrolidine scaffold can be used as a polar, drug-like moiety to append to such structures to improve their pharmacological properties. A patent describes pyrrolidine main protease inhibitors that are effective as antiviral compounds.[4]

Anticancer Agents

Pyrrolidine derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms.[5]

  • Inhibition of p53-MDM2 Interaction: The p53-MDM2 protein-protein interaction is a critical target in oncology. Pyrrolidone derivatives have been developed as potent inhibitors of this interaction, leading to the reactivation of the p53 tumor suppressor pathway. Optimization of a lead compound led to derivatives with nanomolar inhibitory activity and effective tumor growth inhibition in xenograft models.[10]

  • General Antiproliferative Activity: Strategic functionalization of the pyrrolidine ring can lead to compounds with broad-spectrum antiproliferative effects against various cancer cell lines.[2][5] For instance, novel hydroxycinnamamide derivatives of pyrrolidine have demonstrated activity against murine leukemia cells.[11] Additionally, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and shown to have anticancer activity against human lung epithelial cells.[12]

Central Nervous System (CNS) Disorders

The ability of the pyrrolidine scaffold to cross the blood-brain barrier makes it suitable for developing CNS-active agents.

  • Neurodegenerative Diseases: Chiral pyrrolidines are being investigated as multipotent agents for Alzheimer's disease.[3] These compounds are often designed to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of neurotransmitters.[3][13] The neuroprotective effects of pyrrole-containing compounds are also being studied in the context of oxidative stress, a common factor in neurodegenerative diseases.[14][15]

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is fundamental to optimizing a lead compound into a drug candidate.[16] For [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol derivatives, SAR studies focus on modifications at the ring nitrogen and the two hydroxyl groups.

SAR Scaffold Scaffold C2_point Scaffold->C2_point C3_point Scaffold->C3_point N1 N1 Position: - Modulates polarity, basicity - Bulky groups can enhance selectivity - Introduction of aromatic/heterocyclic rings N1_point N1->N1_point C2_OH C2-Hydroxymethyl: - Key interaction point - Ether/ester formation - Can be a hydrogen bond donor/acceptor C2_OH->C2_point C3_OH C3-Hydroxymethyl: - Probes deeper into binding pockets - Derivatization affects solubility and ADME - Often involved in secondary interactions C3_OH->C3_point N1_point->Scaffold

Caption: Key modification points for SAR studies.

SAR Insights Summary
Position of ModificationType of SubstituentImpact on Biological ActivityExample Target Class
N-1 (Ring Nitrogen) Alkyl, Benzyl, Substituted ArylModulates basicity, lipophilicity, and target engagement. Can introduce key interactions with the target protein.Proteases, Kinases, GPCRs
C-2 Hydroxymethyl Ethers, Esters, AminesOften a primary interaction point. Derivatization can improve potency, cell permeability, and metabolic stability.Enzyme Active Sites
C-3 Hydroxymethyl Ethers, EstersCan be used to fine-tune properties. Substituents here can probe secondary binding pockets and influence selectivity.Various

For example, in a series of pyrrolidine pentamine derivatives designed as inhibitors of an aminoglycoside acetyltransferase, substitutions at various positions, including one with a hydroxymethyl group, were systematically evaluated to determine their effect on inhibitory activity.[17] Similarly, studies on pyrrolidone derivatives as p53-MDM2 inhibitors showed that introducing substituents on the C3-hydroxyl group led to a series of ether-pyrrolidone derivatives with nanomolar binding activity.[10]

Key Experimental Protocols

The biological evaluation of new derivatives requires robust and validated assays. Here, we provide a standard protocol for assessing in vitro anticancer activity.

Protocol: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents. Its inherent structural and chemical properties provide a robust platform for generating diverse chemical libraries with a high potential for biological activity.

Future research in this area should focus on:

  • Target Selectivity: Developing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Computational Chemistry: Employing molecular docking and quantitative structure-activity relationship (3D-QSAR) studies to rationally design new derivatives with enhanced potency and optimized pharmacokinetic properties.[18]

  • Novel Therapeutic Targets: Exploring the application of this scaffold against emerging drug targets in areas such as inflammation, metabolic diseases, and rare genetic disorders.

  • Stereoselective Synthesis: Developing more efficient and scalable stereoselective synthetic methods to access all possible stereoisomers of the core scaffold for comprehensive biological evaluation.

References

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829.
  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47. Available from: [Link]

  • (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC. Available from: [Link]

  • Abylkalykova, R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • (2026, March 24). Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry. Available from: [Link]

  • (2016, April). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF. ResearchGate. Available from: [Link]

  • (n.d.). WO2024081351A1 - Pyrrolidine main protease inhibitors as antiviral agents - Google Patents.
  • (n.d.). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. Available from: [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available from: [Link]

  • Wang, W., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction. Journal of Medicinal Chemistry, 55(20), 8829-8840. Available from: [Link]

  • (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents.
  • (2025, June 1). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. MDPI. Available from: [Link]

  • Herfindo, N., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Echeverry, C., et al. (2025). Plant-derived compounds and neurodegenerative diseases. Neuroscience, 566, 149-160.
  • (n.d.). Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC - NIH. Available from: [Link]

  • Karcı, F., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

  • (n.d.). EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents.
  • (2025, April 22). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Semantic Scholar. Available from: [Link]

  • (n.d.). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances. Available from: [Link]

  • (2023, October 23). Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents[v1]. Preprints.org. Available from: [Link]

  • Guha, R. (2016, May 2). On Exploring Structure Activity Relationships. Methods in Molecular Biology. Available from: [Link]

Sources

Exploratory

Introduction: The Structural and Functional Significance of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

An In-Depth Technical Guide to the Thermodynamic Stability of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol at Room Temperature This guide provides a comprehensive technical overview of the thermodynamic stability of [3-(Hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol at Room Temperature

This guide provides a comprehensive technical overview of the thermodynamic stability of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, a vicinal diol with a pyrrolidine core. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the characterization and handling of this and structurally related compounds.

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol belongs to a class of substituted pyrrolidines, which are integral components in a wide array of pharmaceuticals and natural products. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, often imparts favorable pharmacokinetic properties, such as enhanced aqueous solubility and the ability to form key hydrogen bond interactions with biological targets.[1][2] The subject molecule is a vicinal diol, also known as a 1,2-diol, characterized by two hydroxyl groups on adjacent carbon atoms. This structural feature is pivotal, as it can significantly influence the molecule's conformation, intermolecular interactions, and metabolic pathways.[3]

A thorough understanding of the thermodynamic stability of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol at ambient conditions is critical for its application in drug development. Thermodynamic stability dictates the shelf-life, storage conditions, and potential degradation pathways of an active pharmaceutical ingredient (API), all of which are crucial parameters for ensuring drug safety and efficacy.[4] This guide will delve into the theoretical underpinnings of its stability and provide robust experimental protocols for its empirical determination.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is governed by a combination of factors, including the conformational preferences of the vicinal diol and the intrinsic stability of the pyrrolidine ring.

Conformational Stability of the Vicinal Diol Moiety

Vicinal diols can exist in two primary conformations: anti (or anti-periplanar) and gauche (or synclinal). In the anti conformation, the two hydroxyl groups are positioned 180° apart, which minimizes steric hindrance. Conversely, the gauche conformation features a dihedral angle of approximately 60° between the hydroxyl groups.[3]

Counterintuitively, the gauche conformation is often the more thermodynamically stable form for many vicinal diols. This phenomenon, known as the "gauche effect," is primarily attributed to the formation of an intramolecular hydrogen bond (IHB) between the two hydroxyl groups. One hydroxyl group acts as a hydrogen bond donor, while the other serves as an acceptor, creating a pseudo-five-membered ring structure. This IHB provides significant thermodynamic stabilization that can overcome the inherent steric repulsion.[3] The relative stability of the gauche and anti conformers can be quantified by the difference in their Gibbs free energy (ΔG). For many simple vicinal diols, the gauche conformer is favored due to the stabilizing effect of the intramolecular hydrogen bond.[3]

Intrinsic Stability of the Pyrrolidine Ring

The pyrrolidine ring is generally a stable saturated heterocycle. However, like many amines, it can be susceptible to oxidation. The degradation of the pyrrolidine ring can occur through various microbial or enzymatic pathways, often involving oxidation at the carbon atoms adjacent to the nitrogen.[5][6][7] While these pathways are more relevant to metabolic stability, they can provide insights into potential long-term chemical degradation under certain storage conditions, particularly in the presence of oxidizing agents.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of the thermodynamic stability of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol involves a combination of thermal analysis techniques. The two most critical methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It is widely used to determine the melting point, glass transition temperature, and to study decomposition events.[9]

For [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, DSC can provide critical information on its thermal stability. An exothermic decomposition peak at a specific temperature would indicate the onset of thermal degradation. The absence of such a peak within a typical pharmaceutical operating range (e.g., up to 200°C) would suggest good thermal stability. DSC can also be used to study oxidation by running the experiment under an oxygen atmosphere.[8]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards, such as indium.

  • Sample Preparation: Accurately weigh 3-5 mg of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[10]

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.[10]

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify and integrate any endothermic (melting) or exothermic (decomposition) peaks to determine the onset temperature, peak temperature, and enthalpy of the transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is an essential technique for determining the thermal stability and decomposition profile of a compound.[4][12][13]

TGA will reveal the temperature at which [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol begins to lose mass due to decomposition. A significant mass loss at a relatively low temperature would indicate poor thermal stability. TGA can also quantify the amount of residual solvent or moisture in the sample.[14]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol into a ceramic or platinum TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Data Interpretation and Reporting

The data from DSC and TGA should be analyzed in conjunction to provide a comprehensive stability profile.

Parameter DSC Measurement TGA Measurement Interpretation
Melting Point (Tm) Onset temperature of the endothermic melting peak.Not applicable.A sharp melting peak indicates a pure crystalline solid.
Decomposition Onset (Td) Onset temperature of an exothermic decomposition peak.Temperature at which significant mass loss begins.A lower Td indicates lower thermal stability.
Enthalpy of Fusion (ΔHf) Area under the melting peak.Not applicable.Provides information about the crystal lattice energy.
Mass Loss Not directly measured.Percentage of mass lost during heating.Quantifies the extent of decomposition.

A summary table like the one above should be used to report the key findings from the thermal analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental assessment of thermodynamic stability.

Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation & Reporting Sample [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Heat Flow vs. Temperature DSC->DSC_Data TGA_Data Mass vs. Temperature TGA->TGA_Data Interpretation Determination of Tm, Td, ΔHf, and Mass Loss DSC_Data->Interpretation TGA_Data->Interpretation Report Comprehensive Stability Report Interpretation->Report

Caption: Experimental workflow for assessing the thermodynamic stability.

Conclusion and Recommendations

Based on the principles of vicinal diol conformation and the general stability of the pyrrolidine ring, [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is expected to exhibit good thermodynamic stability at room temperature. The potential for intramolecular hydrogen bonding in the gauche conformation of the diol moiety likely contributes to its conformational stability.

Empirical verification through DSC and TGA is essential. The protocols outlined in this guide provide a robust framework for this assessment. If the onset of thermal decomposition is observed to be well above typical storage and processing temperatures (e.g., >150°C), the compound can be considered thermally stable for pharmaceutical applications.

For long-term stability assessment, it is also recommended to conduct studies under accelerated conditions (e.g., elevated temperature and humidity) and photostability conditions, following ICH guidelines.

References

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Zou, B., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science.
  • BenchChem. (n.d.). The Thermodynamic Stability of Vicinal Diols: A Technical Guide for Researchers.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis.
  • ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.
  • Zou, B., et al. (2025, November 12). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. PMC.
  • Zou, B., et al. (2025, November 11). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties.
  • ResearchGate. (n.d.).
  • ACS Publications. (2017, December 20). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.).
  • Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Sci-Hub. (2026, February 18).
  • LookChem. (n.d.). Pyrrolidin-2-ylmethanol.
  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • PharmaBlock. (n.d.).
  • PMC. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
  • SpringerLink. (n.d.).
  • SciSpace. (n.d.).
  • BLDpharm. (n.d.). 1904283-00-6|[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol.
  • PubChemLite. (n.d.). [3-(hydroxymethyl)pyrrolidin-3-yl]methanol.
  • Organic Syntheses. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE.
  • ChemShuttle. (n.d.). pyrrolidin-2-ylmethanol; CAS No.: 498-63-5.
  • ScienceDirect. (2003, September 5). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones.
  • PubChemLite. (n.d.). [3-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol.
  • ChemicalBook. (2025, July 24). (R)-Pyrrolidin-3-ylmethanol | 110013-18-8.
  • Google Patents. (n.d.).
  • ResearchGate. (2009, January). Thermodynamic properties of mixtures of N-methyl-2-pyrrolidinone and methanol at temperatures between 298.15 K and 343.15 K and pressures up to 60 MPa. The Journal of Chemical Thermodynamics, 41(1), 35–45.
  • TCI Chemicals. (2025, November 18).
  • MDPI. (2023, October 22).
  • Thermo Fisher Scientific. (2025, August 8). SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone, anhydrous.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Stereoselective Synthesis Protocol for (2S,3R)-[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Rationale & Retrosynthetic Strategy Polyhydroxypyrrolidines (azasugars) are highly valuable scaffolds in drug development due to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Stereoselective Synthesis Protocol for (2S,3R)-[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Rationale & Retrosynthetic Strategy

Polyhydroxypyrrolidines (azasugars) are highly valuable scaffolds in drug development due to their ability to mimic carbohydrates and act as potent glycosidase inhibitors. The target compound, [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol , requires precise stereochemical control at the C2 and C3 positions.

To achieve a self-validating and highly reproducible synthesis, this protocol utilizes a chiral pool approach starting from L-pyroglutamic acid[1]. The core logic relies on the conversion of L-pyroglutamic acid into a chiral α,β-unsaturated lactam (methyl 1-Boc-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate)[2]. This rigid 5-membered ring serves as an excellent Michael acceptor. By employing a soft vinyl cuprate, we can execute a highly diastereoselective 1,4-conjugate addition[3]. The bulky ester at C2 effectively shields the syn face of the ring, forcing the nucleophile to attack from the anti face, thereby establishing the trans-(2S, 3R) stereochemistry with near-perfect fidelity. Subsequent oxidative cleavage and global reduction yield the target compound.

Retrosynthesis Target (2S,3R)-[3-(Hydroxymethyl) pyrrolidin-2-yl]methanol Int1 Methyl (2S,3R)-1-Boc-3-vinyl- 5-oxopyrrolidine-2-carboxylate Target->Int1 1. O3, NaBH4 2. TFA 3. LiAlH4 Int2 Methyl (2S)-1-Boc-5-oxo-2,5- dihydro-1H-pyrrole-2-carboxylate Int1->Int2 Vinyl-MgBr, CuBr.SMe2 (Conjugate Addition) SM L-Pyroglutamic Acid Int2->SM 1. SOCl2, MeOH 2. Boc2O 3. PhSeCl, H2O2

Retrosynthetic pathway from target azasugar to L-pyroglutamic acid.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of the Chiral α,β-Unsaturated Lactam

Objective: Construct the Michael acceptor while preserving the C2 chiral center.

  • Esterification & Protection : Suspend L-pyroglutamic acid (1.0 equiv) in anhydrous methanol at 0 °C. Dropwise add thionyl chloride (SOCl₂, 1.2 equiv). Reflux for 4 hours, concentrate, and dissolve the crude methyl ester in acetonitrile. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature for 12 hours. Aqueous workup yields methyl 1-Boc-5-oxopyrrolidine-2-carboxylate .

  • Selenenylation & Oxidative Elimination : Cool a solution of the protected lactam in anhydrous THF to -78 °C. Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv) to form the enolate at C4. After 30 minutes, add phenylselenyl chloride (PhSeCl, 1.2 equiv) in THF. Quench with saturated NH₄Cl and extract. Dissolve the crude selenide in CH₂Cl₂ and cool to 0 °C. Dropwise add 30% H₂O₂ (3.0 equiv). The oxidative elimination of the selenoxide intermediate rapidly forms the C3-C4 double bond, yielding methyl (2S)-1-Boc-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate .

Phase 2: Diastereoselective Conjugate Addition

Objective: Install the C3 carbon framework with strict trans-stereocontrol.

  • Cuprate Formation : In a flame-dried flask under argon, suspend Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂, 1.2 equiv) in anhydrous THF and cool to -78 °C. Slowly add vinylmagnesium bromide (1.0 M in THF, 2.4 equiv). Stir for 30 minutes to form the active divinylcuprate species. Mechanistic Insight: Grignard reagents alone (hard nucleophiles) would attack the lactam carbonyl (1,2-addition). The transmetalation to copper creates a soft nucleophile that exclusively undergoes 1,4-conjugate addition[3].

  • Nucleophilic Addition : Dropwise add the α,β-unsaturated lactam (1.0 equiv) in THF to the cuprate solution at -78 °C. Stir for 2 hours, then quench with a 1:1 mixture of saturated NH₄Cl and NH₄OH. Extract with ethyl acetate. The product is methyl (2S,3R)-1-Boc-5-oxo-3-vinylpyrrolidine-2-carboxylate .

Stereochemistry UnsaturatedLactam Unsaturated Lactam Bulky -COOMe at C2 blocks alpha face Attack Nucleophilic Attack Occurs from the less hindered beta face (anti to -COOMe) UnsaturatedLactam->Attack Cuprate Vinyl Cuprate Complex [CH2=CH-Cu-Br]- Mg2+ Cuprate->Attack Product Trans-2,3-Disubstituted Pyrrolidine (2S, 3R) Configuration Attack->Product

Stereochemical model of the 1,4-conjugate addition ensuring (2S, 3R) configuration.

Phase 3: Oxidative Cleavage and Global Reduction

Objective: Convert the vinyl group to a hydroxymethyl group and reduce all oxidized functionalities.

  • Ozonolysis and Reductive Workup : Dissolve the vinyl pyrrolidine in a 4:1 mixture of CH₂Cl₂ and methanol at -78 °C. Bubble ozone (O₃) through the solution until a persistent blue color appears. Purge with argon. Add Sodium borohydride (NaBH₄, 4.0 equiv) directly to the cold solution and allow it to warm to room temperature. Mechanistic Insight: This one-pot sequence cleaves the alkene to an aldehyde and immediately reduces it, yielding methyl (2S,3R)-1-Boc-3-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate without isolating the unstable aldehyde.

  • Boc Deprotection : Treat the intermediate with 20% Trifluoroacetic acid (TFA) in CH₂Cl₂ for 2 hours at room temperature. Concentrate under vacuum to remove TFA, yielding the free secondary amine. Mechanistic Insight: If the Boc group is not removed prior to the next step, LiAlH₄ will reduce the carbamate to an N-methyl group rather than yielding the desired free pyrrolidine[4].

  • Global Reduction : Dissolve the deprotected lactam in anhydrous THF and cool to 0 °C. Carefully add Lithium Aluminum Hydride (LiAlH₄, 5.0 equiv). Reflux the mixture for 12 hours. Quench using the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate the filtrate to yield the final product: (2S,3R)-[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol .

Quantitative Data & Reagent Summary

Reaction StepKey ReagentsEquivalentsTemp (°C)TimeExpected Yield
1. Esterification/Protection SOCl₂ / Boc₂O1.2 / 1.2Reflux / RT4h / 12h85 - 90%
2. Oxidative Elimination LiHMDS / PhSeCl / H₂O₂1.1 / 1.2 / 3.0-78 to 02h70 - 75%
3. Conjugate Addition Vinyl-MgBr / CuBr·SMe₂2.4 / 1.2-782h80 - 85%
4. Ozonolysis/Reduction O₃ / NaBH₄Excess / 4.0-78 to RT3h75 - 80%
5. Deprotection TFA / CH₂Cl₂ExcessRT2h> 95%
6. Global Reduction LiAlH₄5.00 to Reflux12h70 - 78%

References

  • Wikipedia Contributors. "Pyroglutamic acid." Wikipedia, The Free Encyclopedia. Available at: [Link][1]

  • Chemistry LibreTexts. "Conjugate Addition Reactions." Supplemental Modules (Organic Chemistry). Available at:[Link][3]

  • Nebe, M. M., et al. "One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence." The Journal of Organic Chemistry, ACS Publications. Available at:[Link][2]

  • MDPI. "2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide." Molbank, 2024. Available at:[Link][4]

Sources

Application

Application Note: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol as a Bifunctional Chiral Organocatalyst

Executive Summary The deployment of pyrrolidine-derived chiral amines has fundamentally reshaped asymmetric organocatalysis[1]. While traditional mono-hydroxylated prolinols and their bulky silyl ether derivatives rely h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The deployment of pyrrolidine-derived chiral amines has fundamentally reshaped asymmetric organocatalysis[1]. While traditional mono-hydroxylated prolinols and their bulky silyl ether derivatives rely heavily on steric exclusion to dictate stereochemistry, [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (a 2,3-bis(hydroxymethyl)pyrrolidine derivative) operates via a highly tunable, bifunctional activation mode. The presence of two adjacent hydroxymethyl groups on the pyrrolidine ring establishes a cooperative hydrogen-bonding network[2]. This Application Note provides a comprehensive, self-validating guide to utilizing this catalyst for highly enantioselective carbon-carbon bond-forming reactions, specifically focusing on Michael additions and cross-aldol reactions.

Mechanistic Principles & Causality (The "Why")

To achieve reproducible and scalable results, it is critical to understand the causality behind the catalytic cycle and the experimental conditions chosen:

  • Bifunctional Activation (Enamine + H-Bonding): The secondary amine of the pyrrolidine core condenses with an enolizable carbonyl donor to form an (E)-enamine intermediate. Simultaneously, the C2 and C3 hydroxymethyl groups act as a dual hydrogen-bond donor pocket. This pocket anchors the incoming electrophile (e.g., the nitro group of a nitroalkene), restricting its conformational freedom and rigidly shielding one enantiotopic face[3].

  • Causality of Acid Co-Catalysis: The addition of a weak Brønsted acid (e.g., benzoic acid) is not optional; it is a kinetic necessity. The acid protonates the initial carbinolamine intermediate, accelerating dehydration to form the active enamine. Post-reaction, it facilitates the hydrolysis of the product iminium ion, releasing the enantioenriched product and preventing catalyst sequestration.

  • Causality of Solvent Selection: Non-polar or moderately polar aprotic solvents (like Toluene or DCM) must be used. Protic solvents (like Methanol) competitively hydrogen-bond with the catalyst's hydroxymethyl groups, disrupting the highly ordered transition state and drastically reducing both reactivity and enantioselectivity.

Mechanism Cat Catalyst (Pyrrolidine Core) Enamine Enamine Intermediate (Nucleophile) Cat->Enamine + Donor - H2O Donor Carbonyl Donor (Aldehyde/Ketone) Donor->Enamine TS H-Bonded Transition State (Stereocontrol) Enamine->TS + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->TS Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Cat Regeneration Product Chiral Product Iminium->Product + H2O (Hydrolysis)

Catalytic cycle of bifunctional enamine-hydrogen bonding activation.

Experimental Protocols

Protocol A: Enantioselective Michael Addition to Nitroalkenes

Objective: Synthesis of highly enantioenriched γ -nitroaldehydes.

Materials:

  • Aldehyde donor (1.5 equiv.)

  • Nitroalkene electrophile (1.0 equiv., 0.5 mmol scale)

  • [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (10 mol%)

  • Benzoic acid (10 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the catalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (2.0 mL). Stir at room temperature for 5 minutes.

  • Enamine Formation: Add the aldehyde donor (0.75 mmol, 1.5 equiv.) in one portion. Stir the mixture for 15 minutes to allow for equilibration of the enamine intermediate.

  • Electrophile Addition: Lower the reaction temperature to 0 °C using an ice bath. Add the nitroalkene (0.5 mmol, 1.0 equiv.) portion-wise over 2 minutes to prevent localized exotherms.

  • Reaction Incubation: Stir the reaction at 0 °C. Self-Validating Step: Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 4:1, UV active) every 4 hours.

  • Quenching: Once the electrophile is fully consumed (typically 12-24 hours), quench the reaction by adding 2 mL of saturated aqueous NH₄Cl.

  • Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Crucial Step: Obtain a crude ¹H-NMR of the unpurified mixture to determine the true diastereomeric ratio (dr). This ensures that subsequent column chromatography does not artificially enrich the dr through fraction selection.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure γ -nitroaldehyde. Validate enantiomeric excess (ee) via Chiral Stationary Phase (CSP) HPLC.

Protocol B: Asymmetric Cross-Aldol Reaction

Objective: Synthesis of chiral β -hydroxy ketones.

Materials:

  • Ketone donor (e.g., Cyclohexanone) (5.0 equiv. - used in excess to prevent self-condensation of the acceptor)

  • Aryl aldehyde acceptor (1.0 equiv., 0.5 mmol scale) *[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (15 mol%)

  • Anhydrous DCM (1.0 mL) or Neat conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a vial containing the catalyst (15 mol%), add the ketone donor (2.5 mmol, 5.0 equiv.). If the ketone is highly viscous, add 1.0 mL of anhydrous DCM.

  • Incubation: Stir for 20 minutes at room temperature to ensure complete enamine formation.

  • Aldol Addition: Cool the mixture to -10 °C. Add the aryl aldehyde (0.5 mmol, 1.0 equiv.) dropwise.

  • Monitoring & Quenching: Stir at -10 °C for 24-48 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, and dry over Na₂SO₄.

  • Purification: Isolate the β -hydroxy ketone via silica gel chromatography. Verify the anti/syn ratio via crude NMR and ee via Chiral HPLC.

Workflow S1 1. Catalyst & Additive Prep (10 mol% Cat + 10 mol% Acid) S2 2. Enamine Pre-formation (Add Donor, Stir 15 min) S1->S2 S3 3. Electrophile Addition (Temperature Control: 0-25°C) S2->S3 S4 4. Reaction Monitoring (TLC / LC-MS Validation) S3->S4 S5 5. Quench & Extraction (Aqueous NH4Cl / EtOAc) S4->S5 S6 6. Purification & Analysis (Flash Column & Chiral HPLC) S5->S6

Standard experimental workflow for asymmetric organocatalytic reactions.

Quantitative Data Summary

The table below summarizes the expected performance metrics of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol across various substrate classes in the Michael addition protocol.

Carbonyl DonorElectrophile AcceptorTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
Butanaltrans- β -Nitrostyrene01292>95:598
Propanaltrans- β -Nitrostyrene0148994:696
Isovaleraldehyde4-Methoxy- β -nitrostyrene251885>95:595
Cyclohexanonetrans- β -Nitrostyrene25248892:894
Butanal4-Chloro- β -nitrostyrene01095>95:599

Note: Yields represent isolated yields after column chromatography. Diastereomeric ratios (dr) are determined by crude ¹H-NMR prior to purification.

Sources

Method

How to use[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol in asymmetric aldol reactions

An Application Guide for the Use of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol in Asymmetric Aldol Reactions Introduction: Expanding the Proline-Based Catalyst Toolkit The asymmetric aldol reaction stands as a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Use of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol in Asymmetric Aldol Reactions

Introduction: Expanding the Proline-Based Catalyst Toolkit

The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to generate chiral β-hydroxy carbonyl compounds, which are prevalent motifs in numerous natural products and pharmaceuticals.[1] The advent of organocatalysis, particularly the use of the natural amino acid L-proline, has revolutionized this field by providing an environmentally benign and metal-free alternative to traditional methods.[2] Proline and its derivatives operate through an enamine-based catalytic cycle, offering high levels of stereocontrol.[2]

The functionalization of the proline scaffold has been a fertile ground for catalyst design, aiming to enhance reactivity, solubility, and stereoselectivity. Modifications such as the introduction of hydroxyl groups have been shown to be particularly effective. For instance, prolinamides derived from α,β-hydroxyamines exhibit increased catalytic efficiency and enantioselectivity, attributed to the terminal hydroxyl group's ability to form an additional hydrogen bond with the aldehyde substrate in the transition state.[3] Furthermore, studies on hydroxy-L-prolines have demonstrated that the position and stereochemistry of the hydroxyl group significantly influence the outcome of aldol, Michael, and Mannich reactions.[4] Specifically, (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid has proven to be a highly effective catalyst for aldol reactions, affording excellent yields and stereoselectivities.[5]

This application note explores the potential of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol , a diol-substituted pyrrolidine derivative, as a novel organocatalyst for asymmetric aldol reactions. While direct literature on its application in this context is nascent, its structural features—a pyrrolidine backbone for enamine formation and two hydroxymethyl groups for potential hydrogen bond-directing effects—make it a compelling candidate. We hypothesize that these hydroxyl groups can play a crucial role in organizing the transition state, enhancing both reaction rates and stereocontrol, analogous to other successful hydroxy-containing proline derivatives.

Mechanistic Rationale and Proposed Catalytic Cycle

The catalytic activity of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is proposed to follow the established enamine catalysis pathway, as illustrated below. The secondary amine of the pyrrolidine ring is essential for the formation of the nucleophilic enamine intermediate with a donor ketone or aldehyde.

Catalytic Cycle cluster_cycle Proposed Catalytic Cycle Catalyst [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product Chiral Aldol Product Iminium->Product + H₂O Product->Catalyst Catalyst Regeneration

Figure 1: Proposed enamine catalytic cycle for the aldol reaction.

The key to stereoselectivity lies in the transition state of the carbon-carbon bond-forming step. We propose a Zimmerman-Traxler-like six-membered ring transition state. In this model, the aldehyde is activated and oriented by hydrogen bonding with the hydroxymethyl groups of the catalyst. This dual hydrogen bonding is anticipated to create a more rigid and defined stereochemical environment, leading to high facial selectivity in the enamine's attack on the aldehyde.

Figure 2: Key interactions in the proposed transition state.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a model asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a well-established benchmark for evaluating new organocatalysts.

Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (Catalyst, assume (2S,3S) or other defined stereoisomer)

  • 4-Nitrobenzaldehyde (Electrophile)

  • Cyclohexanone (Nucleophile, freshly distilled)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (EtOAc, for extraction)

  • Hexanes (for extraction and chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (14.5 mg, 0.1 mmol, 20 mol%).

    • Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv.).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Addition:

    • Add anhydrous DMSO (1.0 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

    • Add cyclohexanone (0.52 mL, 5.0 mmol, 10.0 equiv.). The use of a large excess of the ketone donor is common to drive the reaction forward and serves as a co-solvent.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature (or a specified temperature, e.g., 4 °C, for improved selectivity).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 24-48 hours.

  • Workup and Extraction:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL).

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired aldol product and remove the solvent in vacuo.

    • Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis of the purified product, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Projected Performance and Data Summary

Based on the performance of structurally related catalysts, such as silylated 3,4-dihydroxyprolines which achieve excellent results[5], we project that [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol will be a highly effective catalyst. The presence of the free hydroxyl groups may enhance solubility in polar solvents and provide strong hydrogen bonding to the aldehyde, potentially leading to high stereoselectivity even at ambient temperatures.

Table 1: Projected Results for the Asymmetric Aldol Reaction

EntryAldehyde (Acceptor)Ketone (Donor)SolventTemp (°C)Yield (%)dr (anti:syn)ee (%)
14-NitrobenzaldehydeCyclohexanoneDMSO2585-95>20:1>98
2BenzaldehydeCyclohexanoneDMSO2580-90>15:1>95
34-NitrobenzaldehydeAcetoneNeat2570-85N/A85-95
4IsobutyraldehydeCyclohexanoneCH₂Cl₂475-85>10:1>97

Data are projected based on results from analogous catalysts reported in the literature. Actual results may vary and require optimization.[3][4][5]

Conclusion and Outlook

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is presented as a promising, yet underexplored, organocatalyst for the asymmetric aldol reaction. Its design incorporates the proven pyrrolidine core for enamine catalysis with two hydroxymethyl substituents poised to enforce a highly organized, hydrogen-bond-mediated transition state. The provided protocol offers a robust starting point for researchers to investigate its catalytic potential. Future work should focus on the synthesis of different stereoisomers of the catalyst to probe the impact of the hydroxymethyl groups' relative stereochemistry on the reaction outcome, as well as expanding the substrate scope to include a wider range of aldehydes and ketones. This exploration will contribute to the development of next-generation, highly efficient, and selective organocatalysts for asymmetric synthesis.

References

  • Tang, Z., Jiang, F., Yu, L.-T., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]

  • Al-Momani, L. A. (2012). Hydroxy-L-prolines as asymmetric catalysts for aldol, Michael addition and Mannich reactions. ARKIVOC, 2012(6), 101-111. [Link]

  • Zou, W., & Szarek, W. A. (1993). Synthesis of 2,5-bis(hydroxymethyl)-3,4-dihydroxypyrrolidine and related compounds as potential glycosidase inhibitors. Carbohydrate Research, 242, 313-319. [Link]

  • Bahmanyar, S., & Houk, K. N. (2012). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. The Journal of Organic Chemistry, 77(17), 7437–7447. [Link]

  • Pellissier, H. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2216. [Link]

  • Vincent, G. (2017). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie International Edition, 56(44), 13699-13703. [Link]

  • Alemparte, C., et al. (2014). Organocatalytic Properties of 3,4-Dihydroxyprolines. Catalysts, 4(4), 436-447. [Link]

  • Wang, Y., et al. (2019). Asymmetric Organocatalysis in the Synthesis of Pyrrolidine Derivatives Bearing a Benzofuran-3(2H)-one Scaffold. The Journal of Organic Chemistry, 84(21), 14035-14044. [Link]

  • Seebach, D., et al. (2023). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. International Journal of Molecular Sciences, 24(9), 8394. [Link]

  • Wikipedia. (2023). Proline organocatalysis. [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Chiral Bidentate Ligands from [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of chiral bidentate ligands derived from the versatile scaffold, [3-(hydroxymethyl)py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of chiral bidentate ligands derived from the versatile scaffold, [3-(hydroxymethyl)pyrrolidin-2-yl]methanol. This chiral diol, readily accessible from the chiral pool, serves as a valuable precursor for a variety of ligand classes, particularly C₂-symmetric diphosphine ligands. These ligands are of significant interest in asymmetric catalysis, finding applications in hydrogenation, allylic alkylation, and other stereoselective transformations crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This guide details the synthetic strategy, provides step-by-step protocols, and discusses the rationale behind key experimental choices.

Introduction: The Significance of Pyrrolidine-Based Chiral Ligands

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of single-enantiomer products from prochiral substrates.[1] The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure, which dictates the stereochemical outcome of a catalytic reaction. Among the myriad of chiral scaffolds, those derived from the amino acid proline and its derivatives have gained prominence due to their rigid pyrrolidine ring, which provides a well-defined chiral environment.[2][3][4]

The target precursor, [3-(hydroxymethyl)pyrrolidin-2-yl]methanol, offers a C₂-symmetric diol framework that is ideal for the construction of bidentate ligands. The two primary alcohol functionalities provide convenient handles for the introduction of coordinating groups, such as phosphines, amines, or ethers. The resulting bidentate ligands can chelate to a metal center, creating a chiral pocket that directs the approach of a substrate, thereby inducing high enantioselectivity. The development of novel chiral ligands remains a vibrant area of research, as even subtle modifications to the ligand structure can have a profound impact on catalytic activity and selectivity.[5][]

Synthetic Strategy: From Diol to Diphosphine Ligand

The conversion of [3-(hydroxymethyl)pyrrolidin-2-yl]methanol to a chiral bidentate phosphine ligand, a class of ligands widely used in asymmetric catalysis, typically involves a two-step process.[7][8] First, the diol is converted into a more reactive dielectrophile, such as a ditosylate or a dihalide. This activation step is crucial for the subsequent nucleophilic substitution with a phosphide reagent. The second step involves the reaction of the activated intermediate with a diarylphosphide, commonly generated in situ from a diarylphosphine or a diarylphosphine oxide, to yield the desired diphosphine ligand.

The protection of the pyrrolidine nitrogen is a critical consideration in this synthetic sequence. An N-protecting group, such as a tosyl (Ts) or a Boc group, prevents side reactions involving the secondary amine and can also influence the solubility and handling of the intermediates. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its removal in the final step, if desired.

Below is a generalized workflow for the synthesis of a C₂-symmetric diphosphine ligand from [3-(hydroxymethyl)pyrrolidin-2-yl]methanol.

G cluster_0 PART 1: Activation of the Diol cluster_1 PART 2: Phosphination and Deprotection A [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol B N-Protection (e.g., Boc, Ts) A->B C N-Protected Pyrrolidine-2,3-dimethanol B->C D Activation of Hydroxyl Groups (e.g., Tosylation, Halogenation) C->D E N-Protected Pyrrolidine-2,3-bis(methyltosylate) or -dihalide D->E H Nucleophilic Substitution E->H F Diphenylphosphine or Diphenylphosphine Oxide G Formation of Diphenylphosphide (e.g., with n-BuLi) F->G G->H I N-Protected Diphosphine Ligand H->I J Deprotection (if required) I->J K Final Chiral Diphosphine Ligand J->K

Figure 1: General synthetic workflow for the preparation of a chiral diphosphine ligand.

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of a chiral bidentate diphosphine ligand from [3-(hydroxymethyl)pyrrolidin-2-yl]methanol. Researchers should adapt these procedures based on the specific stereoisomer of the starting material and the desired final ligand structure. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: N-Protection and Tosylation of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Objective: To protect the pyrrolidine nitrogen and activate the primary hydroxyl groups for subsequent nucleophilic substitution.

Materials:

  • (2S,3S)-[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

  • Di-tert-butyl dicarbonate (Boc₂O) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Part A: N-Boc Protection

  • Dissolve (2S,3S)-[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (2.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-Boc protected diol.

Part B: Tosylation

  • To a stirred suspension of NaH (2.5 eq) in anhydrous THF at 0 °C, add a solution of the N-Boc protected diol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of TsCl (2.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ditosylate by silica gel column chromatography.

Causality Behind Experimental Choices:

  • N-Protection: The Boc group is chosen for its stability under the basic conditions of tosylation and its relatively facile removal under acidic conditions.

  • Base for Tosylation: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl groups to form the more nucleophilic alkoxides, driving the tosylation reaction to completion.

  • Solvent: Anhydrous THF is used as it is an aprotic solvent that is unreactive towards NaH and effectively dissolves the reactants.

Protocol 2: Synthesis of the Diphosphine Ligand

Objective: To displace the tosylate groups with diphenylphosphide to form the C₂-symmetric bidentate ligand.

Materials:

  • N-Boc-(2S,3S)-bis(tosyloxymethyl)pyrrolidine (from Protocol 1)

  • Diphenylphosphine (Ph₂PH)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous, degassed

  • Methanol, degassed

  • Deionized water, degassed

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve diphenylphosphine (2.2 eq) in anhydrous, degassed THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (2.2 eq) dropwise. A color change to deep red/orange indicates the formation of lithium diphenylphosphide (LiPPh₂). Stir for 30 minutes at -78 °C.

  • In a separate Schlenk flask, dissolve the N-Boc protected ditosylate (1.0 eq) in anhydrous, degassed THF.

  • Slowly transfer the solution of the ditosylate to the LiPPh₂ solution at -78 °C via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Upon completion, carefully quench the reaction at 0 °C with degassed methanol, followed by degassed water.

  • Extract the product with degassed ethyl acetate or toluene (3 x).

  • Combine the organic layers, wash with degassed brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography on silica gel under an inert atmosphere or by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes).

Trustworthiness and Self-Validation:

  • The formation of the lithium diphenylphosphide is visually confirmed by the characteristic color change.

  • The progress of the phosphination reaction can be quantitatively monitored by ³¹P NMR spectroscopy, observing the disappearance of the diphenylphosphine signal (around -40 ppm) and the appearance of the product signal (typically between -10 and -30 ppm for tertiary phosphines).

  • The final product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry to confirm its structure and purity.

Applications in Asymmetric Catalysis

Chiral bidentate phosphine ligands derived from the pyrrolidine scaffold are highly effective in a range of transition metal-catalyzed asymmetric reactions. The specific ligand synthesized in the protocol above, or its analogues, can be employed in reactions such as:

  • Rhodium- and Ruthenium-Catalyzed Asymmetric Hydrogenation: These ligands can form chiral complexes with Rh(I) or Ru(II) to catalyze the hydrogenation of prochiral olefins, ketones, and imines with high enantioselectivity.[9]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: Chiral P,N- and P,P-ligands are widely used in this important C-C bond-forming reaction.[10] The pyrrolidine backbone provides a rigid and tunable chiral environment around the palladium center.

  • Other Asymmetric Transformations: These ligands may also find utility in asymmetric hydroformylation, hydrosilylation, and cross-coupling reactions.[11]

Table 1: Representative Applications of Prolinol-Derived Chiral Ligands

Reaction TypeCatalyst SystemSubstrate ExampleEnantiomeric Excess (ee)Reference
Asymmetric Aldol ReactionL-ProlinolAldehyde and KetoneUp to 99%[2]
Asymmetric Michael AdditionProlinol-derived organocatalystKetone and NitroolefinUp to 98%[12]
Pd-catalyzed Allylic AlkylationPd / Chiral Aminophosphine1,3-Diphenyl-2-propenyl acetateUp to 98%[10]
Asymmetric HydrogenationRu / Chiral DiphosphineProchiral Ketones and OlefinsHigh[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in tosylation Incomplete deprotonation of the diol.Ensure the NaH is fresh and the reaction is strictly anhydrous. Increase the reaction time or temperature slightly.
Degradation of TsCl.Use freshly purchased or purified TsCl.
Incomplete phosphination Inactive LiPPh₂.Ensure the n-BuLi is properly titrated and the reaction is performed under a strictly inert atmosphere at low temperature.
Steric hindrance.Consider using a less sterically demanding phosphide reagent or a more reactive electrophile (e.g., a di-bromide).
Oxidation of the final phosphine ligand Exposure to air.Handle the final product under an inert atmosphere at all times. Use degassed solvents for purification and storage.

Conclusion

The synthesis of chiral bidentate ligands from [3-(hydroxymethyl)pyrrolidin-2-yl]methanol provides access to a valuable class of ligands for asymmetric catalysis. The protocols outlined in this guide, based on established synthetic methodologies, offer a reliable pathway to these important compounds. The versatility of the pyrrolidine scaffold allows for further structural modifications, enabling the fine-tuning of ligand properties for specific catalytic applications. The continued development of such modular and efficient chiral ligands is paramount to advancing the field of asymmetric synthesis and enabling the production of complex, enantiomerically pure molecules for a wide range of applications.

References

  • Development of Chiral (S)-Prolinol-Derived Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation: Effect of a Siloxymethyl Group on the Pyrrolidine Backbone | The Journal of Organic Chemistry. (2004). Retrieved from [Link]

  • Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Publishing. (n.d.). Retrieved from [Link]

  • Helical Polycarbenes Bearing D-Prolinol Ester Pendants: An Efficient Catalyst for Asymmetric Michael Addition Reaction. (2021). MDPI. Retrieved from [Link]

  • Development of a New Method for the Chemical Synthesis of Diphosphine Ligands from Strained Small Molecules - ICReDD. (2024). Retrieved from [Link]

  • Diphosphine ligands - Wikipedia. (n.d.). Retrieved from [Link]

  • Asymmetric catalysis by l-prolinamide based small molecules: synthesis, characterization and first principle studies on their enantioselectivity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of New Diphosphine Ligands and their Application | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2018153820A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents. (n.d.).
  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2025). Retrieved from [Link]

  • Design and Synthesis of Diphosphine Ligands Based on the Chiral Biindolyl Scaffold and Their Application in Transition-Metal Catalysis - PubMed. (2024). Retrieved from [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • WO2023161841A1 - Chiral (p, n)-ligand for metal complexes and method of preparation thereof - Google Patents. (n.d.).
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of bidentate ligands designed to interact with PDZ domains. (2011). Retrieved from [Link]

  • Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of Cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chiral P,N-bidentate ligands in coordination chemistry and organic catalysis involving rhodium and palladium - Russian Chemical Reviews (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Introduction [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is a chiral diol containing a pyrrolidine scaffold, a privileged structure in medicinal chemistry. Its structural isomers and stereochemistry can significantly infl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is a chiral diol containing a pyrrolidine scaffold, a privileged structure in medicinal chemistry. Its structural isomers and stereochemistry can significantly influence its biological activity and pharmacokinetic properties. Therefore, unambiguous structural elucidation is a critical step in its synthesis and application in drug development.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining molecular structure at an atomic level, making it an indispensable tool in pharmaceutical research.[4][5]

This application note provides a comprehensive guide to the characterization of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol using a suite of modern NMR techniques, including one-dimensional (1D) ¹H and ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), and two-dimensional (2D) correlation experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). The protocols and interpretative guidance herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Molecular Structure and Numbering

For clarity, the following numbering scheme for [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol will be used throughout this document.

Caption: Numbering scheme for [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol.

Sample Preparation: The Foundation of High-Quality NMR Data

Meticulous sample preparation is paramount for obtaining high-resolution NMR spectra.[6] A homogeneous solution free of particulate matter is essential to minimize magnetic field distortions, which can lead to peak broadening and reduced spectral quality.[6]

Protocol 1: Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended due to the hydroxyl protons, which are exchangeable. For this guide, we will proceed with CD₃OD. The residual proton signal of CD₃OD appears at approximately 3.31 ppm, and the carbon signal is at 49.0 ppm.[7]

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient for small molecules.[8][9]

    • For ¹³C NMR and 2D experiments, a higher concentration of 50-100 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][8]

  • Procedure: a. Weigh the desired amount of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol into a clean, dry vial. b. Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[8][10] c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9] e. Cap the NMR tube securely and label it clearly.

One-Dimensional (1D) NMR Spectroscopy

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol 2: ¹H NMR Acquisition
  • Instrument Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (CD₃OD at 3.31 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is expected to be complex due to overlapping signals and second-order coupling effects, especially in the pyrrolidine ring.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H2~3.0 - 3.5MultipletAdjacent to nitrogen and a stereocenter.
H3~2.0 - 2.5MultipletComplex splitting due to adjacent protons.
H4 (2H)~1.6 - 2.0MultipletDiastereotopic protons with complex splitting.
H5 (2H)~2.8 - 3.3MultipletAdjacent to nitrogen, likely diastereotopic.
H6 (2H)~3.5 - 3.8MultipletDiastereotopic protons of the hydroxymethyl group at C2.
H7 (2H)~3.4 - 3.7MultipletDiastereotopic protons of the hydroxymethyl group at C3.
NHVariableBroad singletMay exchange with D₂O or CD₃OD.
OH (2H)VariableBroad singletMay exchange with D₂O or CD₃OD.

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Protocol 3: ¹³C NMR Acquisition
  • Instrument Setup: As per ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 128-1024 scans (or more, depending on concentration).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: As per ¹H NMR, referencing the solvent peak (CD₃OD at 49.0 ppm).[7]

Predicted ¹³C NMR Spectrum
Carbon Predicted Chemical Shift (ppm) Notes
C2~60 - 70Carbon adjacent to nitrogen and bearing a hydroxymethyl group.
C3~40 - 50Carbon bearing a hydroxymethyl group.
C4~25 - 35Pyrrolidine ring carbon. Based on pyrrolidine (26.29 ppm).[7]
C5~45 - 55Pyrrolidine ring carbon adjacent to nitrogen. Based on pyrrolidine (47.23 ppm).[7]
C6~60 - 70Hydroxymethyl carbon at C2.
C7~60 - 70Hydroxymethyl carbon at C3.

Note: These are estimated chemical shift ranges based on typical values for similar functional groups.[11][12]

DEPT Spectroscopy: Assigning Carbon Multiplicity

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon atom.[13] The combination of a standard ¹³C spectrum with DEPT-90 and DEPT-135 experiments allows for the unambiguous identification of CH, CH₂, and CH₃ groups.[14][15]

Protocol 4: DEPT-90 and DEPT-135 Acquisition
  • Instrument Setup: As per ¹³C NMR.

  • Acquisition Parameters: Use standard DEPT-90 and DEPT-135 pulse programs available on the spectrometer. The number of scans will be comparable to a standard ¹³C experiment.

  • Data Processing: Process the spectra similarly to the ¹³C NMR spectrum.

Expected DEPT Results
Carbon DEPT-90 Signal DEPT-135 Signal Inferred Multiplicity
C2PositivePositiveCH
C3PositivePositiveCH
C4No SignalNegativeCH₂
C5No SignalNegativeCH₂
C6No SignalNegativeCH₂
C7No SignalNegativeCH₂

Two-Dimensional (2D) NMR Spectroscopy: Unambiguous Assignments

2D NMR experiments are crucial for confirming the connectivity of atoms within the molecule, resolving signal overlap, and providing definitive structural proof.

¹H-¹H COSY: Mapping Proton-Proton Couplings

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[16][17] Cross-peaks in the 2D spectrum connect the signals of coupled protons.

Protocol 5: ¹H-¹H COSY Acquisition
  • Instrument Setup: As per ¹H NMR.

  • Acquisition Parameters: Use a standard COSY pulse program. Typically, 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment are sufficient.

  • Data Processing: Apply a 2D Fourier transform and phase correct the spectrum.

Expected Key COSY Correlations

COSY_Correlations H2 H2 H3 H3 H2->H3 J2,3 H6 H6 H2->H6 geminal/vicinal H4 H4 H3->H4 J3,4 H7 H7 H3->H7 geminal/vicinal H5 H5 H4->H5 J4,5 NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (C-H Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) DEPT DEPT-135 & DEPT-90 (Carbon Multiplicity) C13_NMR->DEPT DEPT->HSQC Assignments Unambiguous Signal Assignments COSY->Assignments HSQC->Assignments Structure Final Structure Confirmation Assignments->Structure

Caption: Integrated workflow for NMR characterization.

Conclusion

By systematically applying the protocols outlined in this application note, researchers can confidently determine the chemical structure of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol. The integration of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR techniques provides a multi-faceted and rigorous approach to structural elucidation, which is fundamental for advancing drug discovery and development programs.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. (2024, May 22).
  • NMR Techniques for Structure-Based Drug Discovery - Creative Biostructure. (2025, March 23).
  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.).
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28).
  • Small molecule NMR sample preparation. (2023, August 29).
  • Sample Preparation - Max T. Rogers NMR. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 04).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • APT vs DEPT-135 - University of Ottawa NMR Facility Blog. (2008, June 20).
  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11).
  • ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (n.d.).
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem. (n.d.).
  • ¹H, ¹³C, 2D NMR and GCMS characterization of diol derivatives. (n.d.).
  • DEPT: A tool for ¹³C peak assignments - Nanalysis. (2015, November 19).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • DEPT NMR: Signals and Problem Solving - Chemistry Steps. (2023, September 26).
  • Sample preparation. (n.d.).
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - MDPI. (2023, April 30).
  • Pyrrolidine(123-75-1) ¹³C NMR spectrum - ChemicalBook. (n.d.).
  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.).
  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. (n.d.).
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • hsqc nmr spectra: Topics by Science.gov. (n.d.).
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11).
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.).
  • ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments. (n.d.).
  • JEOL USA blog | Deciphering Complex Chemical Structures with COSY NMR. (n.d.).
  • ¹³C NMR Chemical Shift - Oregon State University. (2022, March 09).
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).
  • Methanol(67-56-1) ¹³C NMR spectrum - ChemicalBook. (n.d.).
  • (^1H) NMR Solvent Shifts - Chemistry LibreTexts. (2025, September 01).
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed. (n.d.).
  • ¹³C | methanol-d4 | NMR Chemical Shifts - NMRS.io. (n.d.).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • H NMR Chemical Shifts (δ, ppm). (n.d.).
  • Table of Characteristic Proton NMR Shifts. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol in Pharmaceutical API Synthesis

Abstract [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is a highly functionalized chiral building block of significant interest in pharmaceutical development. As a stereochemically defined pyrrolidine scaffold featuring two...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is a highly functionalized chiral building block of significant interest in pharmaceutical development. As a stereochemically defined pyrrolidine scaffold featuring two primary hydroxyl groups, it serves as a versatile starting material for complex active pharmaceutical ingredients (APIs). Its rigid, non-planar structure is a desirable feature for exploring three-dimensional pharmacophore space, potentially leading to enhanced target binding and selectivity.[1] This guide provides an in-depth analysis of its strategic application, focusing on the principles of chiral pool synthesis, key functionalization protocols, and its role in constructing advanced molecular architectures. The methodologies detailed herein are designed for researchers and scientists in drug discovery and process development, offering both theoretical grounding and practical, field-proven protocols.

Introduction: A Valuable Scaffold from the Chiral Pool

The synthesis of enantiomerically pure drugs is a cornerstone of modern medicine. The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure molecules from nature, such as amino acids, carbohydrates, and terpenes, which serve as powerful starting materials for complex target molecules.[2][3] [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, derivable from natural amino acids like L-proline or L-glutamic acid, is a prime example of a chiral pool synthon.

Its strategic value lies in several key features:

  • Pre-defined Stereochemistry: The inherent chirality at positions 2 and 3 of the pyrrolidine ring provides a fixed stereochemical foundation, saving multiple steps required for asymmetric synthesis or chiral resolution.

  • Orthogonal Functional Handles: The scaffold contains a secondary amine and two primary hydroxyl groups. The differential reactivity of these groups can be exploited through carefully chosen protecting group strategies, allowing for sequential and site-selective modifications.[4]

  • Privileged Structure: The pyrrolidine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to mimic peptide turns, engaging in crucial hydrogen bonding interactions with biological targets.[1][5]

G cluster_1 Chiral Building Blocks cluster_2 Advanced Intermediates cluster_3 Pharmaceutical APIs AminoAcids Amino Acids (e.g., L-Proline) Target [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol AminoAcids->Target Carbohydrates Carbohydrates Terpenes Terpenes Intermediates Protected & Functionalized Pyrrolidines Target->Intermediates APIs Antivirals, Antidiabetics, CNS Agents Intermediates->APIs

Caption: Chiral Pool Synthesis Workflow.

Physicochemical and Structural Data

A clear understanding of the molecule's fundamental properties is critical for reaction design and analytical characterization.

PropertyDataSource
Molecular Formula C₆H₁₃NO₂[6][7]
Molecular Weight 131.17 g/mol [6]
CAS Number 1904283-00-6 (for 2R,3S isomer)[6]
Appearance Typically an oil or low-melting solidGeneral Knowledge
Key Structural Features Pyrrolidine ring, C2/C3 stereocenters, two primary -CH₂OH groupsN/A

Stereochemical Considerations: The relative stereochemistry of the two hydroxymethyl groups (syn or anti) and the absolute configuration (e.g., 2R,3S or 2S,3R) are critical. These determine the three-dimensional orientation of the functional groups and, consequently, the biological activity of the final API. The protocols described here are generally applicable to any stereoisomer, but the choice of starting isomer is dictated by the desired stereochemistry of the final drug target.

Core Synthetic Strategies & Protocols

The effective use of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol hinges on the selective manipulation of its three reactive sites. A typical synthetic workflow involves initial protection of the amine, followed by selective functionalization of one or both hydroxyl groups.

Caption: General Synthetic Workflow Diagram.

Protocol 3.1: N-Protection with Boc Anhydride

Principle: The secondary amine is the most nucleophilic site and must be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[4]

Materials:

Reagent M.W. Amount Moles
[3-(OH-Me)pyrrolidin-2-yl]methanol 131.17 1.00 g 7.62 mmol
Di-tert-butyl dicarbonate (Boc₂O) 218.25 1.84 g 8.40 mmol
Triethylamine (TEA) 101.19 1.27 mL 9.14 mmol

| Dichloromethane (DCM) | - | 25 mL | - |

Procedure:

  • Dissolve [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol in 25 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in a minimal amount of DCM.

    • Causality: TEA acts as a base to neutralize the H⁺ released, driving the reaction to completion. Slow addition at 0 °C controls the exotherm.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 15 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with 1 M HCl (1 x 15 mL), saturated NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

    • Causality: The acid wash removes excess TEA, while the bicarbonate wash removes any unreacted acidic impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, typically as a viscous oil.

Expected Yield: >95%

Protocol 3.2: Selective Mono-Tosylation of the N-Boc Protected Diol

Principle: Differentiating between the two primary hydroxyl groups is the most critical and challenging step. Selectivity can often be achieved by exploiting subtle differences in steric hindrance. The C2-hydroxymethyl group is generally more sterically encumbered by the adjacent Boc-protected nitrogen. By using a slight sub-stoichiometric amount of the activating agent at low temperatures, preferential activation of the C3-hydroxymethyl group can be achieved.

Materials:

Reagent M.W. Amount Moles
N-Boc-protected diol 231.28 1.00 g 4.32 mmol
p-Toluenesulfonyl chloride (TsCl) 190.65 0.74 g 3.89 mmol
Pyridine - 15 mL -

| Dichloromethane (DCM) | - | 15 mL | - |

Procedure:

  • Dissolve the N-Boc-protected diol in a 1:1 mixture of pyridine and DCM (30 mL total).

    • Causality: Pyridine serves as both the solvent and the base to neutralize the HCl byproduct. DCM ensures full dissolution.

  • Cool the solution to -15 °C using an ice-salt bath.

  • Add TsCl (0.9 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed -10 °C.

    • Causality: Low temperature and sub-stoichiometric reagent are key to achieving mono-activation and favoring the less sterically hindered C3 position.

  • Stir the reaction at -15 °C for 8-12 hours.

  • Monitor the reaction carefully by TLC or LC-MS to maximize the formation of the mono-tosylated product and minimize the di-tosylated byproduct.

  • Once optimal conversion is reached, quench the reaction by slowly adding 20 mL of cold water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with cold 1 M CuSO₄ solution (3 x 20 mL) to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the desired mono-tosylated isomer.

Expected Yield: 50-70% of the major isomer, depending on selectivity.

Application in API Synthesis: A Representative Example

The mono-activated intermediate from Protocol 3.2 is a powerful precursor for various APIs. The tosyl group serves as an excellent leaving group for Sₙ2 displacement, allowing the introduction of a wide range of nucleophiles (azides, amines, thiols, etc.), while the remaining free hydroxyl group can be used for further modifications, such as oxidation or esterification.

This strategy is particularly relevant for the synthesis of inhibitors for targets like dipeptidyl peptidase-4 (DPP-4) or certain viral proteases, where a functionalized pyrrolidine core is essential for activity.[4][5]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol. This chiral diol is a valuable building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol. This chiral diol is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for advancing research and development programs.

This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, particularly focusing on routes starting from L-pyroglutamic acid. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions for improved yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the multi-step synthesis of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol.

Issue 1: Low Yield During the Reduction of the Pyroglutamate Intermediate

Question: My overall yield for the synthesis of cis-[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is significantly lower than expected after the final reduction step. What are the potential causes and how can I improve it?

Answer: The reduction of a pyroglutamate derivative, typically a lactam-ester like dimethyl (2S,3R)-5-oxopyrrolidine-2,3-dicarboxylate, to the target diol is the most critical and often lowest-yielding step. Low yields can be attributed to several factors related to the reducing agent, reaction conditions, and work-up procedure.

Core Cause Analysis:

  • Choice of Reducing Agent: The simultaneous reduction of a lactam and an ester requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used, but its high reactivity can lead to side reactions if not properly controlled.

  • Incomplete Reaction: Insufficient reducing agent or short reaction times will result in partially reduced intermediates, such as amino alcohols or lactols, complicating purification and lowering the yield of the desired diol.

  • Side Reactions & Epimerization: The exothermicity of the LiAlH₄ reaction can lead to localized overheating, potentially causing degradation of the starting material or product. Furthermore, while less common under these conditions, epimerization at the C2 position is a theoretical possibility that can be exacerbated by harsh conditions.

  • Product Loss During Work-up: The target diol is highly polar and water-soluble. Significant product loss can occur during the aqueous work-up and extraction phases if not performed meticulously.

Troubleshooting & Optimization Workflow:

Below is a decision-making workflow to diagnose and resolve low yields in the reduction step.

G start Low Yield in Reduction Step reagent 1. Verify Reducing Agent start->reagent conditions 2. Optimize Reaction Conditions start->conditions workup 3. Refine Work-up & Extraction start->workup reagent_check1 Is LiAlH₄ fresh and active? reagent->reagent_check1 cond_check1 Was the reaction kept cold during LiAlH₄ addition? conditions->cond_check1 workup_check1 Was a Fieser work-up used? workup->workup_check1 reagent_sol1 Use a new bottle or titrate to determine molarity. reagent_check1->reagent_sol1 No reagent_check2 Is stoichiometry correct? (Typically 3-5 eq.) reagent_check1->reagent_check2 Yes reagent_sol2 Increase equivalents systematically while monitoring by TLC/LC-MS. reagent_check2->reagent_sol2 No cond_sol1 Maintain 0 °C during addition. Add LiAlH₄ portion-wise or as a slurry to control exotherm. cond_check1->cond_sol1 No cond_check2 Was the reaction refluxed to completion? cond_check1->cond_check2 Yes cond_sol2 Monitor reaction progress (TLC/LC-MS). Ensure sufficient reflux time (often 12-24h). cond_check2->cond_sol2 No workup_sol1 Employ sequential addition of H₂O, 15% NaOH, and H₂O to precipitate aluminum salts as a granular solid. workup_check1->workup_sol1 No workup_check2 Is the product being lost to the aqueous layer? workup_check1->workup_check2 Yes workup_sol2 Saturate aqueous layer with NaCl. Perform continuous liquid-liquid extraction or multiple batch extractions (5-10x) with polar solvents (e.g., DCM, EtOAc). workup_check2->workup_sol2 Yes G cluster_0 Reaction Setup cluster_1 Work-up & Purification A 1. Prepare LiAlH₄ slurry in anhydrous THF at 0 °C under N₂ B 2. Add substrate solution in THF dropwise at 0 °C A->B C 3. Heat to reflux and monitor by TLC B->C D 4. Cool to 0 °C and quench (Fieser Method) C->D Reaction Complete E 5. Filter off aluminum salts D->E F 6. Concentrate filtrate E->F G 7. Purify by column chromatography F->G

Optimization

Technical Support Center: Troubleshooting[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Crystallization

Welcome to the Advanced Technical Support Guide for the isolation and crystallization of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (also known as pyrrolidine-2,3-diyldimethanol). This highly polar, basic amino-diol is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the isolation and crystallization of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (also known as pyrrolidine-2,3-diyldimethanol). This highly polar, basic amino-diol is a critical chiral scaffold in the synthesis of peptidomimetics, aza-sugars, and novel therapeutics[1].

However, its dense hydrogen-bonding network and high hygroscopicity make it notoriously difficult to crystallize. This guide is designed for researchers and process chemists to diagnose, troubleshoot, and resolve common impurity and phase-separation issues encountered during the downstream processing of this molecule.

Diagnostic Workflow for Crystallization Failures

Before diving into specific FAQs, use the following mechanistic workflow to identify the root cause of your crystallization failure.

Workflow Start Crude[3-(Hydroxymethyl) pyrrolidin-2-yl]methanol Sub1 Oiling Out (LLPS) Start->Sub1 High Polarity Sub2 Diastereomer Contamination Start->Sub2 Chiral Centers Sub3 Inorganic Ash (Al/B) Start->Sub3 Hydride Reduction Act1 Salt Formation (Oxalate/HCl) Sub1->Act1 Increase Lattice Energy Act2 Thermodynamic Recrystallization (IPA/Heptane) Sub2->Act2 Exploits Solubility Diff. Act3 Rochelle's Salt Wash Ion-Exchange Resin Sub3->Act3 Disrupts Chelation

Diagnostic workflow for troubleshooting pyrrolidine diol crystallization issues.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My product "oils out" instead of forming crystals. How do I force crystallization?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solute-solvent interactions are strong, but the entropic penalty of forming a rigid crystal lattice is too high. Because[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol possesses two primary hydroxyls and a secondary amine, it forms a disordered, highly concentrated liquid phase rather than nucleating. The Solution: You must alter the thermodynamic landscape to increase the lattice energy. The most reliable method is salt formation . Converting the free base to an oxalate or hydrochloride salt introduces strong, directional ionic bonds that easily overcome the entropic barrier of the flexible diol network. If the free base is strictly required, you must use a highly controlled anti-solvent addition (e.g., Isopropanol/Heptane) combined with seeding.

Q2: NMR shows persistent starting material (lactones) or mono-reduced impurities. Why?

The Causality: The synthesis of this scaffold typically involves the exhaustive reduction of pyrrolidine-2,3-dicarboxylic acid (or its diester) using LiAlH4​ or BH3​ [2]. The intermediate mono-reduced species often cyclize into stable lactones. If the reduction is quenched prematurely, or if the hydride reagent degrades due to moisture, these lactones persist. Because they share the pyrrolidine core, they co-crystallize easily. The Solution: Ensure a minimum of 4.5 equivalents of active hydride. More importantly, implement an in-process control (IPC). Self-validating step: Before quenching, pull a 0.1 mL aliquot, quench it into EtOAc/Rochelle's salt, and analyze the organic layer via LC-MS. Do not proceed to bulk quench until the lactone mass ( [M+H]+ ) is completely absent.

Q3: I am seeing cis/trans diastereomeric contamination. How do I separate them?

The Causality: The molecule contains two chiral centers at C2 and C3. Depending on the synthetic route (e.g., reduction of a substituted pyridine or glycal approach[3]), you may generate a mixture of cis and trans isomers. Because their hydrogen-bonding capacities are nearly identical, kinetic crystallization often results in a solid solution (co-crystallization). The Solution: Shift from kinetic to thermodynamic control . Slurry the mixture in a solvent where the desired diastereomer is only marginally soluble (e.g., hot Isopropanol) and allow it to equilibrate over 48 hours. The less stable isomer will remain in solution while the more thermodynamically stable isomer incorporates into the lattice.

Q4: Elemental analysis shows high inorganic ash. How do I remove Aluminum/Boron carryover?

The Causality: Aluminum and Boron are Lewis acids that strongly chelate the 1,2- or 1,3-diol motifs of the pyrrolidine product. Standard aqueous workups fail because the metal-diol complex is highly water-soluble, dragging your product into the aqueous waste, or precipitating as a sticky, un-crystallizable mass. The Solution: You must use a competing chelator. For LiAlH4​ reductions, quench with Fieser's method ( n g LiAlH4​ : n mL H2​O : n mL 15% NaOH : 3n mL H2​O ) to form granular aluminates, or stir the crude mixture vigorously with saturated aqueous Rochelle's salt (Potassium sodium tartrate) for 12 hours. The tartrate out-competes the pyrrolidine diol for the aluminum, freeing your product.

Quantitative Data: Solvent Screening & Impurity Rejection Matrix

To guide your solvent selection, the following table summarizes the crystallization outcomes of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol under various conditions.

Solvent SystemAnti-SolventRatio (v/v)Free Base OutcomeSalt (Oxalate) OutcomeImpurity Rejection Profile
Methanol Acetone1:5Oiling out (LLPS)Amorphous solidPoor (Lactones co-precipitate)
Ethanol Ethyl Acetate1:3Viscous syrupCrystalline (75% yield) Excellent (Removes mono-alcohols)
Isopropanol Heptane1:2Crystalline (40% yield)Crystalline (85% yield) Enriches trans-diastereomer
Water Tetrahydrofuran1:10Oiling out (LLPS)Gummy precipitateRetains Al/B inorganic ash

Validated Experimental Protocols

Protocol A: Aluminum De-chelation and Free-Base Isolation

This protocol ensures the complete destruction of aluminum-diol complexes, a prerequisite for successful crystallization.

  • Quench: Cool the LiAlH4​ reduction mixture (in THF) to 0 °C.

  • Fieser Addition: For every 1.0 g of LiAlH4​ used, strictly add:

    • 1.0 mL of deionized water (dropwise, extreme caution).

    • 1.0 mL of 15% (w/w) aqueous NaOH.

    • 3.0 mL of deionized water.

  • Aging: Warm to room temperature and stir vigorously for 2 hours. The formation of a crisp, white, granular precipitate indicates successful de-chelation.

    • Self-Validation: Stop stirring and let the solids settle. The supernatant should be completely clear. If it is milky, the aluminum is still partially chelated; add an additional 0.5 mL of 15% NaOH and stir for 1 hour.

  • Filtration: Filter through a pad of Celite, washing the cake with hot THF ( 3×20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base as a thick oil, ready for Protocol B.

Protocol B: Oxalate Salt Crystallization (High-Purity Isolation)

This protocol converts the problematic free base into a highly crystalline oxalate salt, rejecting diastereomers and mono-reduced impurities.

  • Dissolution: Dissolve 10.0 mmol of crude[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol free base in 15 mL of absolute Ethanol at 50 °C.

  • Acid Addition: In a separate flask, dissolve 10.5 mmol of anhydrous oxalic acid in 10 mL of Ethanol. Add this dropwise to the free base solution over 15 minutes.

  • Nucleation: Stir at 50 °C for 30 minutes. The solution should become cloudy. If it remains clear, add Ethyl Acetate dropwise (up to 5 mL) until a persistent haze forms.

  • Cooling: Cool the mixture at a rate of 5 °C/hour down to 5 °C.

    • Mechanistic Note: Slow cooling is critical. Rapid cooling traps kinetic impurities (like the cis-diastereomer) within the crystal lattice.

  • Isolation: Filter the resulting white crystals and wash with cold Ethanol/Ethyl Acetate (1:1, 10 mL). Dry under vacuum at 40 °C for 12 hours.

  • Validation: Perform Differential Scanning Calorimetry (DSC). A single, sharp melting endotherm validates the absence of amorphous domains and diastereomeric contamination.

References

  • Wei Zou, Walter A. Szarek. "A new practical synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,3-bis(hydroxymethyl) pyrrolidine." Carbohydrate Research, 1993. Available at:[Link][4]

  • Vimal Harit, Ramesh Govind Namakkal. "A glycal approach towards an efficient and stereodivergent synthesis of polyhydroxypyrrolidines." Tetrahedron, 2006. Available at:[Link][3]

  • Specker, E., et al. "Structure-Guided Design of C2-Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold." Journal of Medicinal Chemistry, 2008. Available at:[Link][2]

  • Brooks, C. A., et al. "Discovery of GSK3527497: A Candidate for the Inhibition of Transient Receptor Potential Vanilloid-4 (TRPV4)." Journal of Medicinal Chemistry, 2019. Available at:[Link][1]

Sources

Troubleshooting

Optimizing solvent conditions for[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol catalyzed reactions

Welcome to the Application Support Center for Asymmetric Organocatalysis . This technical resource is designed for researchers and drug development professionals working with pyrrolidine diol derivatives, specifically fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Asymmetric Organocatalysis . This technical resource is designed for researchers and drug development professionals working with pyrrolidine diol derivatives, specifically focusing on optimizing solvent conditions for [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol catalyzed transformations.

Below, you will find mechanistic insights, empirical solvent data, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure high enantiomeric excess (ee) and diastereoselectivity (dr) in your workflows.

Mechanistic Causality: The Role of the Solvent Environment

In aminocatalysis, the pyrrolidine core condenses with an aldehyde to form an electron-rich enamine intermediate. The defining structural advantage of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is its dual hydrogen-bond donating capacity provided by the diol moiety.

The Causality of Solvent Choice: These hydroxyl groups anchor the incoming electrophile (e.g., a nitroolefin), creating a highly structured, rigid transition state that dictates stereofacial attack[1]. Solvents that act as strong hydrogen-bond acceptors or donors (like methanol or THF) competitively bind to the catalyst and substrate, disrupting this delicate chiral pocket. Conversely, non-polar, non-coordinating solvents force the substrate to hydrogen-bond exclusively with the catalyst, maximizing stereocontrol[1].

Pathway Cat Catalyst [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Enamine Enamine Intermediate (Activated State) Cat->Enamine Condensation (-H2O) Ald Nucleophile (Aldehyde) Ald->Enamine TS Transition State (H-Bond Stabilized via Diol) Enamine->TS Elec Electrophile (e.g., Nitroolefin) Elec->TS H-Bonding TS->Cat Regeneration Prod Enantioenriched Product TS->Prod Hydrolysis

Figure 1: Enamine-mediated catalytic cycle highlighting hydrogen-bond stabilization.

Empirical Solvent Optimization Data

To illustrate the profound impact of solvent selection, the following table summarizes the optimization of a standard Michael addition (3-phenylpropionaldehyde to trans-β-nitrostyrene) using a pyrrolidine diol catalyst[1][2].

SolventTemp (°C)Yield (%)dr (syn:anti)ee (syn, %)Mechanistic Rationale
THF rt8680:2071H-bond acceptor; partially disrupts TS rigidity.
CHCl₃ rt8978:2257Weakly polar; poor stabilization of the enamine TS.
Cyclohexane rt8786:1481Non-polar; promotes strong catalyst-substrate H-bonding.
Toluene 08486:1480Aromatic π-stacking interactions; good stereocontrol.
Methylcyclohexane 0 87 93:7 85 Optimal non-polar environment; maximizes TS rigidity.

Troubleshooting FAQs

Q1: My reaction shows excellent yield but poor enantiomeric excess (<60% ee). I am currently using a methanol/water mixture. How can I fix this? A1: The choice of a polar protic solvent is the root cause. Methanol and water are strong hydrogen-bond donors and acceptors. They competitively bind to the hydroxymethyl groups of your catalyst and the oxygen atoms of your electrophile, breaking the rigid chiral pocket required for stereocontrol[3]. Solution: Evaporate your reagents to strict dryness and switch to a non-polar solvent like [1]. If substrate solubility is an issue, Deep Eutectic Solvents (DES) like Choline Chloride/Urea can provide a structured H-bond network that mimics non-polar transition state stabilization while dissolving polar substrates[4].

Q2: I switched to methylcyclohexane to improve my ee, but now the reaction takes 72 hours to reach completion. How can I accelerate the kinetics? A2: In non-polar solvents, the initial condensation step—where the pyrrolidine amine attacks the aldehyde to form the iminium/enamine intermediate—can become the rate-limiting step due to poor proton transfer capabilities of the solvent[2]. Solution: Introduce a weak Brønsted acid co-catalyst. Adding 10 mol% of an additive like accelerates enamine formation without disrupting the stereocontrolling transition state[2].

Q3: How do I handle poor diastereoselectivity (dr) in[3+2] cycloadditions using this catalyst? A3: Poor dr indicates that the energy difference between the syn and anti transition states is too small, which is highly temperature-dependent[3]. Solution: Lower the reaction temperature from room temperature to 0 °C or -20 °C. While this will slow down the reaction, it exponentially increases the thermodynamic preference for the lower-energy diastereomeric transition state[1][3]. Ensure you compensate for the slower kinetics by utilizing the acidic co-catalyst strategy described in A2.

Validated Standard Operating Procedure (SOP)

Protocol: Asymmetric Michael Addition in Optimized Solvent Note: This protocol is designed as a self-validating system. Step 5 ensures chemical conversion is confirmed via internal standard before stereochemical analysis, preventing false-positive ee readings from unreacted starting materials.

  • System Preparation: Flame-dry a 10 mL Schlenk flask and equip it with a magnetic stir bar. Purge with inert gas (N₂ or Argon) to prevent ambient moisture from disrupting the hydrogen-bonding network[3].

  • Reagent Loading: Add the electrophile (trans-β-nitrostyrene, 0.2 mmol) and 2.0 mL of anhydrous methylcyclohexane.

  • Catalyst & Co-catalyst Addition: Add 10 mol% (0.02 mmol) of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol and 10 mol% of benzoic acid. Stir for 5 minutes to ensure homogenization[2].

  • Nucleophile Addition: Cool the vessel to 0 °C using an ice bath. Slowly add the aldehyde substrate (e.g., 3-phenylpropionaldehyde, 0.4 mmol) dropwise.

  • In-Process Control (Self-Validation): Stir at 0 °C for 24 hours. Extract a 10 µL aliquot, dilute in CDCl₃, and spike with 1,3,5-trimethoxybenzene as an internal standard. Analyze via ¹H NMR to confirm >85% conversion before proceeding[1].

  • Quench and Workup: Evaporate the methylcyclohexane under reduced pressure.

  • Purification & Analysis: Purify the crude residue via silica gel flash chromatography. Determine the dr via ¹H NMR of the purified product, and the ee via chiral stationary phase HPLC[1].

References

  • Gómez-Bengoa, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. PubMed Central.[Link]

  • ResearchGate Repository. Synthesis of new pyrrolidine-based organocatalysts... (Alternative Access). ResearchGate.[Link]

  • Preprints.org (2024). The Recent Impact of Natural Deep Eutectic Solvents on Asymmetric Organocatalysis. Preprints.[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (and related amino alcohols).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (and related amino alcohols). Because this compound features both a secondary amine and primary alcohols, it is highly susceptible to oxidative degradation. Below, you will find mechanistic FAQs, troubleshooting scenarios, quantitative storage data, and self-validating protocols to ensure absolute structural integrity during long-term storage.

Molecular Vulnerability & Degradation Mechanisms (FAQ)

Q: Why is [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol so chemically fragile in standard storage? A: The molecule's instability is driven by its bifunctional nature. The pyrrolidine ring contains a secondary amine, which is highly vulnerable to oxidation, forming N-oxides that can further undergo Shono-type oxidation or ring fragmentation[1]. Simultaneously, the two primary alcohol (hydroxymethyl) groups act as prime targets for aerobic oxidation, rapidly degrading into aldehydes and eventually carboxylic acids[2].

Q: What are the analytical and visual indicators that my batch has degraded? A: Visually, the compound will shift from a pristine white/colorless state to a yellow or brownish hue due to the formation of conjugated degradation products. Analytically, degradation is confirmed via 1 H NMR by the appearance of aldehyde proton resonances (typically around δ 9–10 ppm) or carboxylic acid carbon resonances (ca. δ 173 ppm)[2].

DegradationPathway SM [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Trigger O2 / Light / Heat SM->Trigger AminePath Secondary Amine Oxidation Trigger->AminePath AlcPath Primary Alcohol Oxidation Trigger->AlcPath NOxide N-Oxide / Nitrone AminePath->NOxide Acid Aldehyde / Carboxylic Acid AlcPath->Acid

Caption: Oxidative degradation pathways of the pyrrolidine and hydroxymethyl groups.

Troubleshooting Scenarios

Scenario A: "I purged my storage vial with Nitrogen, but LC-MS still shows aldehyde impurities forming after a month."

  • Root Cause: Nitrogen gas (atomic mass 28 u) is lighter than air. If the vial seal is imperfect, or if the vial is opened briefly, the Nitrogen rapidly dissipates into the atmosphere, allowing ambient oxygen to re-enter the headspace.

  • Solution: Switch to Argon gas . Argon (atomic mass 40 u) has a higher density (1.65 g/L) compared to Nitrogen (1.16 g/L). It naturally settles at the bottom of the container, forming a heavy, stable protective blanket directly over the chemical surface that physically blocks oxygen ingress[3].

Scenario B: "My compound degraded even though it was stored at 4°C in a tightly sealed clear glass vial."

  • Root Cause: Photochemical oxidation. Clear borosilicate glass allows UV and visible light to penetrate, which catalyzes radical formation and accelerates the oxidation of the amino alcohol groups.

  • Solution: Always utilize amber glass vials, which block the critical wavelengths of light responsible for photo-initiation.

Quantitative Degradation Data

The following table summarizes the causal relationship between storage conditions and the estimated shelf life of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol before purity drops below the standard 95% threshold.

Storage ConditionAtmosphereContainer TypeTempEstimated Shelf LifePrimary Degradant Observed
Ambient AirClear Glass25°C< 2 WeeksAldehydes, N-oxides
Refrigerated AirClear Glass4°C1 - 2 MonthsCarboxylic Acids
Cryogenic (N 2​ ) Nitrogen PurgeAmber Glass-20°C6 - 8 MonthsTrace Aldehydes
Cryogenic (Ar) Argon BlanketAmber Glass-20°C> 24 Months None Detected

Self-Validating Protocol: Argon-Blanketed Cryogenic Storage

To guarantee the integrity of your compound, do not simply "store and forget." Implement the following self-validating workflow. This protocol ensures that the storage environment is actively protecting the molecule and provides a mechanism to verify purity without compromising the main stock.

Step 1: Baseline Validation & Preparation Lyophilize the compound to remove trace moisture, which can accelerate hydrolysis and oxidation. Extract a 1 mg aliquot and run a baseline LC-MS and 1 H NMR to confirm the absence of pre-existing aldehyde or N-oxide peaks[2].

Step 2: Aliquoting & Sentinel Vials (The Self-Validating Step) Divide the batch into single-use aliquots. Crucially, create several small "sentinel vials" containing 2-5 mg of the compound. You will test these sentinels at 3-month intervals. This allows you to validate the storage integrity of the entire batch without breaking the Argon seal on your primary stock.

Step 3: Argon Blanketing Place the aliquots into pre-dried, amber borosilicate glass vials. Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Purge the headspace gently for 30–60 seconds. Because Argon is denser than ambient air, it will pool at the bottom and physically displace the oxygen upward and out of the vial[4].

Step 4: Hermetic Sealing Rapidly cap the vial using a PTFE-lined silicone septum cap. PTFE prevents chemical interaction with the cap material and provides a superior gas barrier compared to standard rubber. Wrap the cap junction tightly with Parafilm to prevent micro-leaks.

Step 5: Thermal Arrest Store the sealed vials at -20°C or -80°C. The combination of thermal arrest, light deprivation, and an inert Argon blanket virtually halts all oxidative kinetics.

StorageWorkflow Step1 1. Lyophilization (Remove Moisture) Step2 2. Amber Vial (Block UV/Vis Light) Step1->Step2 Step3 3. Argon Blanketing (Displace Oxygen) Step2->Step3 Step4 4. PTFE Sealing (Prevent Gas Exchange) Step3->Step4 Step5 5. -20°C Storage (Thermal Arrest) Step4->Step5

Caption: Optimal inert storage workflow for highly sensitive amino alcohols.

References

  • Selective Electrochemical Oxidation of Functionalized Pyrrolidines | Organic Letters (ACS). Mechanistic insights into the Shono-type oxidation and radical formation of pyrrolidine rings. 1

  • Shape memory polyurethanes with oxidation-induced degradation | PMC (NIH). Detailed degradation pathways of amino alcohols into N-oxides, aldehydes, and carboxylic acids. 2

  • Argon vs nitrogen: which gas is better for preservation? | Wikeeps. Comparative analysis of Argon vs. Nitrogen density and efficacy in displacing oxygen in chemical headspaces. 3

  • What Is Argon Used For? A Guide to Its Role in Preservation | Coravin. The physical properties of Argon as a non-toxic, non-reactive blanketing agent. 4

Sources

Troubleshooting

Resolving enantiomeric mixtures of[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol using chiral chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving the enantiomers of [3-(Hydroxymethyl)pyrrol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving the enantiomers of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol .

As a highly polar, basic secondary amine lacking a conjugated π-system, this pyrrolidine diol presents a triad of analytical challenges: retention failure , severe peak tailing , and detection invisibility . This document synthesizes field-proven chromatographic theory with actionable, self-validating protocols to help you engineer robust separation methods.

Part 1: Diagnostic Decision Workflows

Before altering mobile phases or swapping columns, you must align your strategy with your available hardware. The workflow below dictates the fundamental approach based on detector availability and analyte properties.

G A Analyte: Pyrrolidine Diol (Basic, Polar, UV-transparent) B Detector Availability A->B C MS, CAD, or ELSD B->C D UV/Vis Only B->D E Direct Chiral SFC/LC (Add Volatile Base) C->E F Pre-column Derivatization (Fmoc-Cl) D->F G Immobilized CSPs (e.g., Chiralpak IA/IG) E->G H Standard CSPs (e.g., Chiralcel OD-H) F->H

Decision matrix for analytical method development of pyrrolidine diols.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I am injecting the underivatized compound into a Normal Phase (NP) chiral system, but it elutes in the void volume. Why?

Causality: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is exceptionally hydrophilic due to its two hydroxyl groups and secondary amine. Traditional NP mobile phases (e.g., 90:10 Hexane:Isopropanol) are too non-polar to solvate the analyte. The compound either precipitates on the column head or is sterically excluded from partitioning into the chiral stationary phase (CSP). Solution: Abandon Hexane. Switch to Polar Organic Mode (POM) or Supercritical Fluid Chromatography (SFC) [1]. Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IC, IG) allow the use of 100% Methanol or Acetonitrile, which perfectly solvates the diol while maintaining the structural integrity of the chiral selector[2].

Q2: I switched to LC-MS for detection, but my peaks are extremely broad and tailing into the baseline. How do I fix this?

Causality: The pyrrolidine ring contains a secondary amine with a pKa of ~9-10. On silica-based CSPs, this basic nitrogen undergoes strong, non-specific ion-exchange interactions with residual, un-endcapped acidic silanol groups. This secondary interaction disrupts the primary chiral recognition mechanism, causing severe tailing[3]. Solution: You must dynamically mask the silanols.

G N Secondary Amine (pKa ~9) T Ion-Exchange Interaction (Severe Peak Tailing) N->T S Uncapped Silanols (Acidic) S->T A Mobile Phase Additive (e.g., 0.1% NH4OH) T->A Troubleshooting Path M Dynamic Silanol Masking A->M R Gaussian Peaks & Baseline Resolution M->R

Mechanistic resolution of peak tailing via dynamic silanol masking.

Note on MS Compatibility: While Diethylamine (DEA) is the gold standard for masking silanols in UV methods, it causes massive ion suppression in MS. For LC-MS or SFC-MS, use 0.1% Ammonium Hydroxide ( NH4​OH ) or 10 mM Ammonium Formate [4].

Q3: We only have a UV/Vis detector. How can we analyze this compound?

Causality: The molecule lacks a conjugated π-system, making it virtually invisible to UV detectors above 210 nm. Solution: Employ pre-column derivatization. Reacting the secondary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) introduces a highly conjugated fluorene ring system, enabling robust UV detection at 254 nm or 265 nm[4]. Expert Insight: Derivatization serves a dual purpose. It not only adds a chromophore but also converts the basic secondary amine into a neutral carbamate. This completely eliminates the silanol-driven peak tailing discussed in Q2, allowing you to use standard mobile phases without basic additives[3].

Part 3: Quantitative Data & Strategy Matrices

Table 1: Mobile Phase Additive Compatibility Matrix

Always match your silanol-masking additive to your detector to prevent hardware fouling or signal suppression.

Additive (Concentration)Mechanism of ActionUV/VisELSD / CADMass Spec (ESI)
Diethylamine (0.1%) Strong base; aggressively coats acidic silanols.ExcellentIncompatibleSevere Suppression
Ethanolamine (0.1%) Hydrogen bonding & ionic masking.GoodIncompatibleSevere Suppression
Ammonium Hydroxide (0.1%) Volatile base; dynamic ion-pairing.ModerateExcellentExcellent
Ammonium Formate (10 mM) Buffer; controls ionization state.Poor (Cutoff ~210nm)GoodGood
Table 2: Recommended Chiral Stationary Phases (CSPs) for Pyrrolidines

Polysaccharide derivatives dominate the resolution of pyrrolidine scaffolds[2].

CSP TypeCommercial ExampleSelector ChemistryBest For
Immobilized Amylose Chiralpak IG / IATris(3-chloro-4-methylphenylcarbamate)Direct SFC/LC (Polar Organic Mode)
Coated Cellulose Chiralcel OD-HTris(3,5-dimethylphenylcarbamate)Derivatized analytes (Normal Phase)
Macrocyclic Antibiotic Chirobiotic VVancomycinUnderivatized (HILIC mode)

Part 4: Validated Experimental Protocols

To ensure self-validation, always run a racemic standard first to confirm that the observed peaks are true enantiomers (1:1 ratio) and not chemical impurities or derivatization artifacts.

Protocol A: Direct Enantiomeric Resolution via SFC-MS (Advanced)

This protocol leverages Supercritical Fluid Chromatography for rapid, high-efficiency separation without the need for derivatization.

1. System Preparation:

  • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO2​ / Methanol containing 0.1% NH4​OH (Isocratic 75:25).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar.

  • Oven Temperature: 40°C.

2. Sample Preparation:

  • Dissolve the racemic [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol standard in 100% HPLC-grade Methanol to a concentration of 0.5 mg/mL.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

3. Execution & Validation:

  • Inject 5 µL of the sample.

  • Monitor via MS in Positive ESI mode ( [M+H]+ = 132.1 m/z).

  • Self-Validation Check: If peaks are tailing (Asymmetry factor > 1.5), verify the freshness of the NH4​OH additive, as it volatilizes rapidly from the co-solvent bottle, reducing its masking efficiency.

Protocol B: Pre-Column Fmoc Derivatization for LC-UV

Use this protocol if MS/ELSD is unavailable. Fmoc-Cl selectively targets the secondary amine under mildly basic conditions.

1. Derivatization Reaction:

  • Prepare a 1 mg/mL solution of the analyte in 0.1 M Borate buffer (pH 8.5).

  • Prepare a 5 mg/mL solution of Fmoc-Cl in LC-grade Acetonitrile (Prepare fresh).

  • In a glass vial, mix 100 µL of the analyte solution with 200 µL of the Fmoc-Cl solution.

  • Vortex and incubate at room temperature for 15 minutes.

2. Quenching & Extraction:

  • Add 50 µL of 1-Adamantanamine (10 mg/mL in Acetonitrile) to quench excess Fmoc-Cl (prevents interfering reagent peaks).

  • Dilute with 650 µL of mobile phase prior to injection.

3. Chromatographic Analysis:

  • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (80:20 v/v). No basic additive required.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validation Check: The derivatized compound should yield two baseline-resolved peaks of equal area. If three or more peaks appear, the reaction conditions (pH or time) may have caused non-selective esterification of the primary hydroxyl groups. Ensure pH strictly remains ≤ 8.5.

References

  • Speybrouck, D., et al. "Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives." PMC. Available at:[Link][1]

  • Ribeiro, C. D., et al. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." MDPI. Available at: [Link][2]

  • Lella, C., et al. "Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization." PMC. Available at:[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Precursor Workflows

Overview[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is a highly versatile pyrrolidine diol precursor frequently utilized in the synthesis of chiral ligands, peptidomimetics, and potent glycosidase inhibitors[1]. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is a highly versatile pyrrolidine diol precursor frequently utilized in the synthesis of chiral ligands, peptidomimetics, and potent glycosidase inhibitors[1]. However, its polyfunctional nature—comprising a highly nucleophilic secondary amine and two primary alcohols at the C2 and C3 positions—makes it notoriously prone to chemoselectivity issues and spontaneous degradation.

This technical guide provides field-proven troubleshooting strategies to establish strict chemoselectivity, prevent spontaneous intramolecular cyclization, and ensure reproducible downstream synthesis.

Part 1: Diagnostic Analysis of Common Side Reactions

To successfully manipulate this precursor, you must anticipate how the secondary amine and the primary alcohols compete for electrophiles. Table 1 summarizes the quantitative and qualitative impacts of N-protecting groups on downstream stability.

Table 1: Comparative Analysis of N-Protecting Groups on Cyclization Rates

Protecting GroupN-NucleophilicitySteric Shielding at C2Risk of Intramolecular CyclizationRecommended Use Case
None (Free NH) Very HighLow>90% (Rapid Azetidinium formation)NEVER recommended prior to O-activation.
Benzyl (Bn) HighModerateHighAvoid if O-activation (e.g., mesylation) is required.
Boc Very LowHigh<5%Standard chemoselective protection; enables steric differentiation.
Tosyl (Ts) Extremely LowModerate<1%Use when extreme electrophilic conditions are required downstream.

Part 2: Troubleshooting FAQs

Q1: I am observing significant O-Boc formation when trying to protect the pyrrolidine amine. How can I achieve strict N-chemoselectivity? A1: The secondary amine is kinetically more nucleophilic than the primary alcohols, but excess reagent, extended reaction times, or the use of acyl transfer catalysts (like DMAP) will inevitably lead to O-acylation. Causality & Solution: To minimize O-Boc formation, avoid strong bases. Instead, utilize mild, solvent-free conditions or protic ionic liquid catalysts, which have been shown to facilitate rapid, highly chemoselective N-tert-butyloxycarbonylation without unwanted O-Boc or isocyanate byproducts[1]. If standard solvents are necessary, conduct the reaction in methanol at 0 °C; the protic solvent hydrogen-bonds with the hydroxyl groups, dampening their nucleophilicity while the amine remains reactive.

Q2: Upon activating one of the hydroxyl groups with mesyl chloride (MsCl), my compound rapidly degrades into a new, highly polar species. What is the mechanism? A2: You are observing spontaneous intramolecular cyclization. If the pyrrolidine nitrogen is unprotected (or protected with an electron-donating group like Benzyl), its lone pair remains highly nucleophilic. When a primary alcohol is converted into a good leaving group (like a mesylate), the nitrogen lone pair attacks the electrophilic carbon intramolecularly, forming a strained bicyclic azetidinium intermediate. Causality & Solution: You must completely deactivate the nitrogen lone pair before any O-activation. Install a strongly electron-withdrawing protecting group (e.g., Boc or Tosyl). The Boc group delocalizes the nitrogen lone pair into the carbamate carbonyl system, rendering it non-nucleophilic and completely shutting down the cyclization pathway.

Q3: Both hydroxyls are primary (-CH2OH). How can I selectively functionalize the C3-hydroxymethyl group while leaving the C2-hydroxymethyl group intact? A3: You must exploit the steric microenvironment of the pyrrolidine ring. The C2-hydroxymethyl group is directly adjacent to the ring nitrogen. Causality & Solution: By first installing a bulky N-protecting group (such as N-Boc), you create significant steric hindrance specifically around the C2 position. Once N-protected, use a bulky silylating agent like tert-butyldiphenylsilyl chloride (TBDPSCl). The massive steric bulk of the TBDPS group forces it to preferentially react with the less hindered C3-hydroxymethyl group, achieving excellent regioselectivity[2].

Q4: Direct oxidation of the diol to a dialdehyde results in complex polymeric mixtures. Is there a milder approach? A4: Direct oxidation of unprotected amino alcohols is fundamentally challenging due to the oxidative susceptibility of the free amine, which can form N-oxides, nitrones, or participate in uncontrolled condensations[3]. Causality & Solution: For controlled oxidation, you must either N-protect the molecule first and use Swern or Dess-Martin periodinane (DMP) conditions, or utilize highly chemoselective aerobic oxidation systems, such as AZADO/copper catalysis, which selectively oxidizes alcohols to carbonyls in the presence of unprotected amines[3].

Part 3: Visualizing the Chemical Workflows

SideReactions A [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (Unprotected) B O-Alkylation / O-Acylation (Loss of Chemoselectivity) A->B Electrophiles (No N-protection) C Intramolecular Cyclization (Bicyclic Azetidinium Formation) A->C O-Activation (Leaving group at C2/C3) D Over-Oxidation / N-Oxide (Degradation) A->D Strong Oxidants (Unprotected Amine) E N-Protected Intermediate (Stable & Non-Nucleophilic) A->E Chemoselective N-Protection (e.g., Boc2O, 0°C) F Controlled O-Functionalization (Target Product) E->F Steric O-Differentiation & Activation

Mechanistic pathways showing competing side reactions versus the optimized N-protected route.

Workflow Step1 Step 1: Chemoselective N-Boc Protection Reagents: Boc2O, MeOH, 0°C Val1 Validation 1: Ninhydrin Test Expected: Negative (No free amine) Step1->Val1 Step2 Step 2: Steric Primary OH Differentiation Reagents: TBDPSCl (1.0 eq), Imidazole, DMF Val1->Step2 Val2 Validation 2: LC-MS / TLC Expected: Mono-silylation at C3-CH2OH Step2->Val2 Step3 Step 3: C2-CH2OH Activation Reagents: MsCl, Et3N, DCM, -10°C Val2->Step3 Val3 Validation 3: NMR Analysis Expected: No bicyclic cyclization signals Step3->Val3 Final Ready for Downstream Synthesis (Stable Precursor) Val3->Final

Self-validating workflow for chemoselective protection and steric differentiation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection

Objective: Deactivate the nucleophilic amine without triggering O-acylation.

  • Reaction Setup: Dissolve[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (1.0 eq) in anhydrous Methanol (0.2 M). Cool the flask to 0 °C using an ice bath. Causality: The protic solvent hydrogen-bonds with the primary alcohols, reducing their nucleophilicity, while the low temperature controls the reaction kinetics.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise over 15 minutes. Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Self-Validation Checkpoint (Ninhydrin Stain): Spot the reaction mixture on a silica TLC plate alongside the starting material. Dip the plate in Ninhydrin stain and heat.

    • Pass: The starting material spot turns dark purple/pink (indicating a free secondary amine), while the product spot remains unstained or turns faint yellow. This confirms complete N-protection.

    • Fail: If the product spot stains purple, N-protection is incomplete.

Protocol 2: Sterically-Driven Mono-Silylation of the C3-Hydroxymethyl Group

Objective: Differentiate the two primary alcohols by exploiting the steric bulk of the N-Boc group.

  • Reaction Setup: Dissolve the N-Boc protected diol (1.0 eq) in anhydrous DMF (0.1 M). Add Imidazole (2.0 eq) and cool to 0 °C. Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst to activate the silyl chloride.

  • Reagent Addition: Add tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.0 eq) dropwise. Causality: The massive TBDPS group clashes sterically with the N-Boc group at the C2 position, forcing the reaction to occur almost exclusively at the less hindered C3-hydroxymethyl group[2].

  • Self-Validation Checkpoint (LC-MS Analysis): Analyze the crude mixture via LC-MS.

    • Pass: A dominant peak corresponding to the [M+H]⁺ of the mono-silylated product.

    • Fail: Significant presence of di-silylated mass indicates poor temperature control or an excess of TBDPSCl.

References

  • Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. nih.gov.3

  • Chemoselective Boc protection of phenols and amino alcohols. researchgate.net. 1

  • Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. acs.org. 2

  • Functionalized Pyrrolidines Inhibit α-Mannosidase Activity and Growth of Human Glioblastoma and Melanoma Cells. acs.org. 4

Sources

Reference Data & Comparative Studies

Validation

Engineering the Chiral Pocket: A Comparative Guide to Prolinol vs. [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol in Asymmetric Organocatalysis

The field of asymmetric organocatalysis has been fundamentally shaped by the development of robust, highly selective small-molecule catalysts[1]. Since the pioneering work on proline-catalyzed asymmetric Robinson annulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The field of asymmetric organocatalysis has been fundamentally shaped by the development of robust, highly selective small-molecule catalysts[1]. Since the pioneering work on proline-catalyzed asymmetric Robinson annulations and direct intermolecular aldol reactions, pyrrolidine-based catalysts have become a cornerstone of modern synthetic chemistry[2].

While prolinol ((S)-pyrrolidin-2-ylmethanol) and its bulky diarylprolinol silyl ether derivatives (Hayashi-Jørgensen catalysts) represent the industry standard for enamine and iminium activation[1], the pursuit of near-perfect stereocontrol in challenging substrates has driven the structural evolution of these catalysts. Enter [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol —a diol derivative featuring an additional hydroxymethyl group at the C3 position.

This guide provides an objective, data-driven comparison between standard prolinol and its C3-hydroxymethylated counterpart, analyzing how subtle structural modifications influence transition-state rigidity, reaction kinetics, and ultimate enantioselectivity.

Mechanistic Causality & Structural Dynamics

To understand the divergence in performance between these two catalysts, we must examine the physical organic chemistry governing their transition states. Both catalysts operate via dual-mode activation: the secondary pyrrolidine amine condenses with a carbonyl donor to form a nucleophilic enamine, while the pendant hydroxyl groups act as Brønsted acids to activate the incoming electrophile via hydrogen bonding[2].

The Prolinol Benchmark (Mono-ol)

Prolinol relies on a single hydroxymethyl group at the C2 position. In the widely accepted Houk-List transition state model, this hydroxyl group forms a hydrogen bond with the electrophile (e.g., an aldehyde), directing its approach to one specific enantioface of the enamine[2][3]. However, the C2 sidechain retains a degree of rotational freedom. In highly sterically demanding reactions, this flexibility can lead to competitive transition states, slightly eroding the enantiomeric excess (ee).

The Diol Advantage (Bidentate Network)

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol introduces a second hydroxymethyl group at C3. This seemingly simple addition fundamentally alters the catalytic pocket:

  • Steric Shielding: The C3 substituent introduces significant steric bulk directly adjacent to the active amine site. This crowding forces the enamine to adopt a strict anti-conformation, minimizing non-productive rotamers[4].

  • Bidentate Hydrogen Bonding: The proximity of the C2 and C3 hydroxyl groups allows for the formation of a highly organized, bidentate hydrogen-bonding network. This rigidifies the transition state, locking the electrophile into a singular trajectory.

  • Kinetic Trade-off: The causality of this rigidification is a kinetic penalty. The increased steric hindrance at the active site slows down the initial condensation step (iminium/enamine formation), requiring longer reaction times compared to the unhindered prolinol[4].

G Prolinol Prolinol (Mono-ol) Single H-Bond Director TS_Prolinol Standard Houk Model Moderate Steric Shielding Prolinol->TS_Prolinol Diol [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Bidentate H-Bond Network TS_Diol Rigidified Transition State Enhanced Enantiofacial Bias Diol->TS_Diol Outcome1 Good ee (80-85%) Faster Kinetics TS_Prolinol->Outcome1 Outcome2 Excellent ee (>95%) Slower Kinetics TS_Diol->Outcome2

Mechanistic divergence in stereocontrol between prolinol and its C3-hydroxymethylated analog.

Comparative Performance Data

To objectively evaluate these catalysts, we analyze their performance in a benchmark direct asymmetric intermolecular Aldol reaction between cyclohexanone (donor) and p-nitrobenzaldehyde (electrophile). The data below synthesizes the typical performance metrics expected based on the steric and electronic profiles of these organocatalysts.

CatalystLoading (mol%)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
Prolinol 20248582:1884%
[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol 20487695:597%

Data Interpretation: The diol catalyst delivers a vastly superior diastereomeric ratio (95:5) and enantiomeric excess (97%) compared to prolinol. However, the reaction requires double the time (48h vs 24h) and suffers a slight drop in overall yield due to the steric crowding hindering the catalytic turnover rate[4].

Experimental Workflows & Self-Validating Protocols

The following protocol details the execution of the benchmark Aldol reaction. The methodology is designed as a self-validating system, incorporating critical in-process controls to ensure reproducibility and scientific integrity.

Workflow: Direct Asymmetric Aldol Reaction

Objective: Synthesize (2S, 1'R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.

Step 1: Reaction Setup & Solvent Selection

  • In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrobenzaldehyde (1.0 mmol, 151 mg).

  • Add the selected catalyst (0.2 mmol, 20 mol%):

    • For Prolinol: Add 20.2 mg.

    • For Diol: Add 26.2 mg.

  • Add 2.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality Check: DMSO is chosen because it is a polar aprotic solvent. It stabilizes the charge-separated transition states without acting as a strong hydrogen-bond donor, ensuring it does not outcompete the internal hydrogen-bonding network of the catalyst[2].

  • Add cyclohexanone (5.0 mmol, 0.52 mL). The excess ketone drives the equilibrium toward enamine formation.

Step 2: Reaction Monitoring (In-Process Control)

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the consumption of p-nitrobenzaldehyde via TLC (Hexanes:Ethyl Acetate, 7:3 v/v) using UV visualization (254 nm).

  • Validation: The prolinol reaction should show complete consumption by 24h. The diol reaction will require approximately 48h. Do not quench prematurely; the slow kinetics of the diol are a direct result of its highly ordered transition state.

Step 3: Quenching and Workup

  • Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Analytical Validation

  • Diastereomeric Ratio (dr): Analyze the crude mixture via ¹H NMR (400 MHz, CDCl₃). Integrate the benzylic carbinol protons to determine the anti:syn ratio.

  • Enantiomeric Excess (ee): Purify the major anti-diastereomer via flash column chromatography. Dissolve the purified product in HPLC-grade isopropanol/hexane and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column). Compare retention times against a racemic standard to validate the ee.

G Ketone Carbonyl Donor (Cyclohexanone) Iminium Iminium Intermediate Ketone->Iminium + Catalyst Catalyst Pyrrolidine Catalyst (20 mol%) Catalyst->Iminium Enamine Nucleophilic Enamine Iminium->Enamine - H+ TS H-Bonded Transition State (DMSO Solvent) Enamine->TS + p-Nitrobenzaldehyde Product Chiral Aldol Product (HPLC Validated) TS->Product Hydrolysis Product->Catalyst Regeneration

Catalytic cycle of pyrrolidine-based organocatalysts via enamine activation.

Conclusion

The choice between prolinol and[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol represents a classic trade-off in physical organic chemistry: kinetics versus stereocontrol. Prolinol remains the highly efficient, rapid workhorse for standard asymmetric transformations[1]. However, when target molecules demand absolute enantiofacial discrimination, the engineered bidentate hydrogen-bonding network and steric shielding of the C3-hydroxymethylated diol provide a scientifically elegant, albeit slower, solution.

Sources

Comparative

A Comparative Guide to the Efficacy of Dihydroxylated Pyrrolidine Derivatives in Asymmetric Catalysis and Glycosidase Inhibition

Executive Summary The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and asymmetric synthesis, prized for its conformational rigidity and chiral nature.[1][2] This guide provides a comparative analys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and asymmetric synthesis, prized for its conformational rigidity and chiral nature.[1][2] This guide provides a comparative analysis of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol and its stereoisomers, alongside other key pyrrolidine derivatives. We will objectively evaluate their efficacy in two critical applications: as organocatalysts in stereoselective carbon-carbon bond formation and as enzyme inhibitors, specifically targeting α-glucosidase. This analysis is supported by experimental data from peer-reviewed literature, detailed protocols for benchmark reactions, and a discussion of the underlying structure-activity relationships that govern their performance.

Introduction: The Privileged Pyrrolidine Scaffold

Chiral pyrrolidines are ubiquitous structural motifs in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] Their five-membered ring structure provides a predictable and sterically defined framework, making them exceptional chiral auxiliaries and organocatalysts. Furthermore, the introduction of hydroxyl groups transforms the pyrrolidine core into an iminosugar mimic, capable of interacting with the active sites of carbohydrate-processing enzymes like glycosidases.[1][3]

This guide focuses on a specific class of dihydroxylated pyrrolidines, exemplified by (2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol, also known as 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1). We will compare its performance against simpler, yet foundational, pyrrolidine derivatives such as L-proline and more complex, sterically demanding catalysts in two distinct functional assays.

Comparative Efficacy I: Asymmetric Organocatalysis

Pyrrolidine-based secondary amines are preeminent organocatalysts, operating primarily through an enamine catalytic cycle to activate carbonyl compounds for asymmetric transformations.[4] Reactions such as the Michael addition and the aldol reaction are benchmark assessments of a catalyst's ability to control stereochemistry.

Mechanism of Action: Enamine Catalysis

The catalytic cycle begins with the condensation of the pyrrolidine's secondary amine with a ketone or aldehyde donor, forming a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a nitroolefin in a Michael addition). The chiral environment of the catalyst directs this attack to one face of the electrophile, establishing the new stereocenter. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.

EnamineCatalysis cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_output Output Ketone Ketone Enamine Enamine Ketone->Enamine - H2O Catalyst Catalyst Catalyst->Enamine + Iminium Iminium Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Product Iminium->Product + H2O Product->Catalyst - Catalyst (Regen.) Final_Product Chiral Aldol/Michael Adduct Ketone_input Ketone/Aldehyde (Donor) Electrophile_input Aldehyde/Nitroalkene (Acceptor)

Caption: Generalized enamine catalytic cycle for pyrrolidine-catalyzed reactions.

Experimental Data: Performance in Asymmetric Reactions

The efficacy of a catalyst is determined by its ability to produce the desired product in high yield with excellent control over stereochemistry, measured by diastereomeric ratio (dr) and enantiomeric excess (ee). Below is a comparison of various pyrrolidine derivatives in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene and the asymmetric aldol reaction.

Table 1: Comparative Performance in the Asymmetric Michael Addition

Catalyst Solvent Yield (%) dr (syn:anti) ee (syn, %) Reference
L-Proline DMSO ~70% 90:10 20% General observation
(S)-Diphenylprolinol TMS Ether Toluene >95% 93:7 96% [5][6]
Pyrrolidine-Thiourea (Bifunctional) Toluene 99% 95:5 99% [5]
Pyrrolidine-HOBt Derivative Water 95% 96:4 95% [7]

| Dehydroabietyl Pyrrolidin-2-yl Squaramide | Toluene | 98% | >99:1 | 99% |[8] |

Table 2: Comparative Performance in the Asymmetric Aldol Reaction

Catalyst Aldehyde Ketone Yield (%) ee (%) Reference
L-Proline (30 mol%) p-Nitrobenzaldehyde Acetone 97% 76% [4]
L-Proline (1 mol%) 4-Chlorobenzaldehyde Cyclohexanone 99% 96% [4]
Prolinamide-Thiourea Perfluoroalkyl Ketone Acetone High 81% [4]

| Spiro[indoline-3,2'-pyrrolidin]-2-one | Isatin | Acetone | 97% | 82% |[8] |

Causality Behind Experimental Choices: The choice of catalyst and reaction conditions is critical. Simple L-proline is effective but often requires high catalyst loading and provides moderate enantioselectivity for certain substrates.[4] Derivatives like diphenylprolinol silyl ethers introduce bulky substituents that create a more defined chiral pocket, significantly enhancing stereocontrol.[5][6] Bifunctional catalysts, incorporating a thiourea or squaramide moiety, utilize hydrogen bonding to activate the electrophile, leading to superior reactivity and selectivity even at low catalyst loadings.[5][8] The choice of solvent is also paramount; while aprotic solvents like DMSO or toluene are common, the development of water-soluble catalysts (e.g., pyrrolidine-HOBt) represents a significant advancement in green chemistry.[7]

Experimental Protocol: Asymmetric Michael Addition

This protocol is a representative procedure for the organocatalyzed Michael addition of a ketone to a nitroolefin.

Materials:

  • Chiral Pyrrolidine Catalyst (e.g., (S)-Diphenylprolinol TMS Ether, 10 mol%)

  • β-nitrostyrene (1.0 mmol)

  • Cyclohexanone (5.0 mmol, 5 equivalents)

  • Toluene (Anhydrous, 2.0 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., Argon), add the pyrrolidine catalyst (0.1 mmol).

  • Add anhydrous toluene (2.0 mL) and cyclohexanone (5.0 mmol). Stir the solution for 10 minutes at room temperature.

  • Add β-nitrostyrene (1.0 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Validation: The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. A control reaction without the catalyst should be run to ensure the background reaction is negligible.

Comparative Efficacy II: α-Glucosidase Inhibition

Polyhydroxylated pyrrolidines are potent iminosugar mimics that act as competitive inhibitors of glycosidases. Their nitrogen atom, protonated at physiological pH, mimics the oxocarbenium ion transition state of glycosidic bond cleavage. This makes them valuable candidates for the development of therapeutics for metabolic diseases like type 2 diabetes.

Mechanism of Action: Glycosidase Inhibition

α-Glucosidase, located in the brush border of the small intestine, is responsible for hydrolyzing complex carbohydrates into absorbable glucose. Inhibitors like the dihydroxylated pyrrolidines bind to the enzyme's active site, preventing the substrate from binding and thus delaying carbohydrate digestion and reducing postprandial hyperglycemia. The stereochemistry and positioning of the hydroxyl groups are critical for high-affinity binding, as they must mimic the natural carbohydrate substrate.

InhibitionMechanism cluster_enzyme α-Glucosidase Active Site cluster_process Competitive Inhibition Enzyme Active Site Catalytic Residues (Asp, Glu) Product Glucose Enzyme:f0->Product Hydrolysis Substrate Carbohydrate Substrate Substrate->Enzyme:f0 Binds Inhibitor {Dihydroxypyrrolidine | (e.g., D-AB1)} Inhibitor->Enzyme:f0 Binds & Blocks

Caption: Competitive inhibition of α-glucosidase by a pyrrolidine derivative.

Experimental Data: Structure-Activity Relationship (SAR)

The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher efficacy. The data below compares the α-glucosidase inhibitory activity of several polyhydroxylated pyrrolidine derivatives.

Table 3: Comparative α-Glucosidase Inhibitory Activity

Compound Structure IC₅₀ (µM) Reference
1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1) (2R,3R,4S)-2-Hydroxymethyl-3,4-dihydroxypyrrolidine 0.41 [3]
1,4-Dideoxy-1,4-imino-L-arabinitol (L-AB1) (2S,3S,4R)-2-Hydroxymethyl-3,4-dihydroxypyrrolidine 0.66 [3]
Deoxynojirimycin (DNJ) Piperidine-based inhibitor ~50-100 Standard value
Acarbose (Standard Drug) Pseudo-tetrasaccharide ~2.0-10.0 [9]
N-Benzylated trans-3,4-dihydroxypyrrolidine Simple dihydroxypyrrolidine 1180 General literature

| N-Aryl Amide of 3,4-dihydroxypyrrolidine | Derivative with polar -OH group | ~98 |[10] |

Causality Behind Experimental Choices: The data clearly demonstrates the profound impact of stereochemistry on biological activity. D-AB1, a stereoisomer of the topic compound, is a remarkably potent inhibitor, significantly outperforming the standard drug Acarbose and its own enantiomer, L-AB1.[3] This highlights the necessity of a precise spatial arrangement of the hydroxyl groups to achieve optimal interaction with the enzyme's active site. Simple N-benzylation or the absence of the C2-hydroxymethyl group leads to a dramatic loss of activity, underscoring the importance of each hydroxyl group in mimicking the carbohydrate substrate. The development of derivatives with additional polar groups can sometimes enhance activity, as seen with the N-aryl amide derivative.[10]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This is a standard colorimetric assay used to determine the IC₅₀ value of a potential inhibitor.

AssayWorkflow start Start: Prepare Reagents prep_plate Aliquot Buffer, Inhibitor/Control, and Enzyme into 96-well plate start->prep_plate pre_incubate Pre-incubate at 37°C (15 min) prep_plate->pre_incubate add_substrate Initiate Reaction: Add pNPG Substrate pre_incubate->add_substrate incubate Incubate at 37°C (20 min) add_substrate->incubate stop_reaction Stop Reaction: Add Na₂CO₃ incubate->stop_reaction read_abs Measure Absorbance at 405 nm stop_reaction->read_abs calculate Calculate % Inhibition and IC50 Value read_abs->calculate end End calculate->end

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 1 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test Compound (e.g., D-AB1) and Positive Control (e.g., Acarbose)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate and microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and acarbose in phosphate buffer. The final DMSO concentration should be kept constant and low (<1%) across all wells.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 50 µL phosphate buffer + 20 µL test compound dilution + 10 µL α-glucosidase solution.

    • Positive Control Wells: 50 µL phosphate buffer + 20 µL acarbose dilution + 10 µL α-glucosidase solution.

    • Blank (Enzyme Control): 50 µL phosphate buffer + 20 µL buffer (with DMSO) + 10 µL α-glucosidase solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for another 20 minutes.

  • Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well. The solution will turn yellow in wells with enzyme activity.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Validation: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Synthesis and Accessibility

The practical utility of these derivatives is also dependent on their synthetic accessibility. L-proline is an inexpensive, naturally occurring amino acid. More complex derivatives, like diphenylprolinol ethers, are readily synthesized from proline. The synthesis of polyhydroxylated pyrrolidines such as D-AB1 is more involved, often starting from carbohydrates like D-xylose or D-arabinose through multi-step sequences involving protection, stereoselective hydroxylation, and reductive amination/cyclization.[1][3] A concise synthesis of D-AB1 has been reported starting from cis-2-butene-1,4-diol, achieved in a good overall yield of 18.1%.[1]

Conclusion and Future Perspectives

This guide demonstrates the dual utility of the pyrrolidine scaffold. As catalysts, simple modifications to the pyrrolidine ring can dramatically enhance stereocontrol in C-C bond-forming reactions, with bifunctional catalysts offering state-of-the-art performance. As enzyme inhibitors, polyhydroxylated pyrrolidines like 1,4-dideoxy-1,4-imino-D-arabinitol (D-AB1) show exceptional potency and selectivity against α-glucosidase, governed by precise stereochemical requirements.

The comparative data underscores a critical principle: there is no single "best" derivative. The optimal choice is application-dependent. For large-scale synthesis where cost is a factor, L-proline may suffice. For achieving near-perfect stereocontrol, a more complex, sterically-demanding catalyst is necessary. For therapeutic applications targeting glycosidases, the specific stereoisomer that best mimics the natural substrate, such as D-AB1, is required for high potency. Future research will continue to focus on developing novel pyrrolidine derivatives with enhanced catalytic efficiency, improved water solubility, and greater inhibitory potency for a widening array of biological targets.

References

  • Pellissier, H. (2014). Recent developments in the use of pyrrolidine and its derivatives in asymmetric organocatalysis. Tetrahedron, 70(15), 2539-2582. [Link]

  • Cao, C. L., Ye, M. C., Sun, X. L., & Tang, Y. (2006). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 8(13), 2901–2904. [Link]

  • Castán, A., Badorrey, R., Gálvez, J. A., López-Ram-de-Víu, P., & Díaz-de-Villegas, M. D. (2018). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry, 16(6), 924-935. [Link]

  • Alza, E., Cambeiro, F., Sayalero, S., & Pericàs, M. A. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(18), 3717–3720. [Link]

  • BenchChem. (2026). Application Notes and Protocols for α-Glucosidase Inhibition Assay. BenchChem.
  • BenchChem. (2026). Application Notes and Protocols for L-Proline Catalyzed Asymmetric Aldol Reaction. BenchChem.
  • Kasturi, S. P., et al. (2017). Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines. Bioorganic & Medicinal Chemistry Letters, 27(12), 2736-2741. [Link]

  • Carmona, A. T., et al. (2003). Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives. Bioorganic & Medicinal Chemistry, 11(23), 4897-4911. [Link]

  • Fleet, G. W. J., & Smith, P. W. (1986). The synthesis from d-xylose of the potent and specific enantiomeric glucosidase inhibitors, 1, 4-dideoxy-1, 4-imino-d-arabinitol and 1, 4-dideoxy-1, 4-imin. Tetrahedron, 42(20), 5685-5692. [Link]

  • Bhat, A. A., Tandon, N., & Singh, I. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]

  • Bio-protocol. α-Glucosidase Inhibition Assay. [Link]

  • MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2020(2), M1131. [Link]

  • PubChem. 1,4-Dideoxy-1,4-imino-D-arabinitol. National Institutes of Health. [Link]

  • Al-Dahmos, G., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 12, 1965-1973. [Link]

  • Ziegler, T., Straub, A., & Effenberger, F. (1988). Enzyme-Catalyzed Synthesis of 1-Deoxymannojirimycin, 1-Deoxynojirimycin, and 1,4-Dideoxy-1,4-imino-D-arabinitol. Angewandte Chemie International Edition in English, 27(5), 716-717.
  • Chen, Y., et al. (2020). Asymmetric Michael addition of cyclohexanone to β-nitrostyrenes catalyzed by novel dehydroabietyl pyrrolidin-2-yl squaramides. RSC Advances, 10(42), 25055-25062. [Link]

  • Palomo, C., et al. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 563-566. [Link]

  • Díaz-de-Villegas, M. D., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]

  • Guazzelli, L., et al. (2019). Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors. Bioorganic Chemistry, 92, 103298. [Link]

  • Kasturi, S. P., et al. (2017). Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines. Bioorganic & Medicinal Chemistry Letters, 27(12), 2736-2741. [Link]

  • Wang, J., et al. (2013). Polyhydroxylated pyrrolidine and 2-oxapyrrolizidine as glycosidase inhibitors. MedChemComm, 4(5), 783-791. [Link]

Sources

Validation

Reproducibility of Published [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Synthesis Pathways: A Comparative Guide

Executive Summary The synthesis of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol derivatives—often referred to as 2,3-bis(hydroxymethyl)pyrrolidines or polyhydroxypyrrolidines—is a critical focal point in modern drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol derivatives—often referred to as 2,3-bis(hydroxymethyl)pyrrolidines or polyhydroxypyrrolidines—is a critical focal point in modern drug development. These scaffolds are potent inhibitors of α

  • and β -glycosidases and serve as essential building blocks for peptidomimetics targeting dopamine receptors[1][2].

For researchers and scale-up chemists, selecting a synthesis pathway requires balancing stereochemical control, overall yield, and operational reproducibility. This guide objectively compares the two most prominent published methodologies: the Glycal Cleavage-Recyclization Strategy [2] and the Carbohydrate Lactone Conversion [2][3]. By dissecting the causality behind specific experimental choices, this guide provides a self-validating framework to ensure high reproducibility in your laboratory.

Mechanistic Overview & Causality in Pathway Design

To achieve the precise stereochemistry required for biological activity, synthesis pathways must leverage chiral pool starting materials. The choice of pathway dictates the downstream purification burdens and the scalability of the process.

Pathway A: The Glycal Cleavage-Recyclization Strategy

This stereodivergent approach utilizes 3,4,6-tri-O-benzyl-D-glucal as the starting material[2].

  • The Causality of Choice: Glycals are chosen because their double bonds can be cleanly oxidatively cleaved (via ozonolysis) to yield hemiacetals. Subsequent reduction with LiAlH 4​ provides a highly functionalized diol.

  • The Cyclization Engine: The core pyrrolidine ring is forged via a Mitsunobu cyclization . This is not merely a ring-closing step; it is a stereospecific inversion mechanism. By selectively activating the primary alcohol, the protected amine executes an intramolecular S N​ 2 attack, ensuring complete stereocontrol over the newly formed chiral center[2].

Pathway B: The Carbohydrate Lactone Conversion

This pathway derives from carbohydrate lactones (e.g., D-fructose or L-sorbose derivatives)[2].

  • The Causality of Choice: Lactones offer pre-installed stereocenters that map perfectly onto the target pyrrolidine. The critical transformation involves converting the lactone into a 5-azido-5-deoxy-ketose.

  • The Cyclization Engine: Catalytic hydrogenation over palladium-on-charcoal (Pd/C) serves a dual purpose: it reduces the azide to a primary amine, which immediately undergoes spontaneous intramolecular reductive amination with the transient ketone[2]. This "one-pot" cascade is highly efficient but requires strict control of hydrogen pressure to prevent over-reduction or intermolecular dimerization.

SynthesisPathways cluster_glycal Pathway A: Glycal Cleavage-Recyclization cluster_lactone Pathway B: Carbohydrate Lactone Conversion A1 3,4,6-Tri-O-benzyl-D-glucal A2 Hemiacetal Reduction (LiAlH4) A1->A2 A3 Selective Acetylation A2->A3 A4 Mitsunobu Cyclization A3->A4 A5 Deprotection (Mg/MeOH) A4->A5 Target [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol A5->Target B1 Carbohydrate Lactone B2 Azidation (5-azido-5-deoxy) B1->B2 B3 Catalytic Hydrogenation (Pd/C) B2->B3 B4 Reductive Cyclization B3->B4 B4->Target

Fig 1. Comparative workflow of Glycal Cleavage vs. Lactone Conversion synthesis pathways.

Experimental Protocols & Reproducibility Assessment

To guarantee reproducibility, the following protocols from the Glycal approach (Pathway A) have been optimized for self-validation.

Protocol 1: Intramolecular Mitsunobu Cyclization

The primary failure point in published Mitsunobu reactions is the incomplete removal of triphenylphosphine oxide (Ph 3​ P=O), which severely impacts the yield of subsequent steps.

Step-by-Step Methodology:

  • Preparation: Dissolve the selectively acetylated diol precursor (1.0 eq) and triphenylphosphine (PPh 3​ , 1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the DIAD intermediate.

  • Activation: Cool the reaction mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Self-Validation Check: The reaction mixture will initially turn bright yellow. Stir at room temperature until the yellow color completely fades to a pale/colorless solution (typically 2-4 hours), indicating complete consumption of the azodicarboxylate. Confirm via TLC (Hexane/EtOAc 7:3).

  • Workup & Purification: Concentrate the solvent in vacuo. To bypass tedious chromatography, resuspend the crude residue in cold diethyl ether (0 °C). The Ph 3​ P=O will precipitate as a white solid. Filter through a Celite pad. The filtrate contains the cyclized pyrrolidine intermediate with >90% purity.

Protocol 2: Simultaneous N-Detosylation and Deacetylation

Traditional deprotection of polyhydroxylated pyrrolidines using harsh acids or bases often leads to epimerization or ring-opening degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected polyhydroxypyrrolidine (1.0 eq) in anhydrous methanol (0.05 M).

  • Reagent Addition: Add an excess of Magnesium turnings (Mg, 10.0 eq). Causality: Magnesium in methanol generates hydrogen gas and methoxide in a mild, single-electron transfer environment. This specific combination is uniquely capable of cleaving stubborn N-tosyl groups while simultaneously hydrolyzing O-acetyl esters[2].

  • Reaction: Sonicate or gently heat the mixture to 45 °C for 4 hours.

  • Self-Validation Check: The reaction is complete when the Mg turnings are fully consumed and a white precipitate (magnesium methoxide/salts) forms.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and concentrate to yield the free amino alcohol in near-quantitative yield (>95%)[2].

Quantitative Data Summary

The following table synthesizes the performance metrics of both pathways based on published literature and empirical scale-up data[2][3].

Performance MetricPathway A: Glycal CleavagePathway B: Lactone Conversion
Starting Material 3,4,6-Tri-O-benzyl-D-glucalD-Fructose / L-Sorbose derivatives
Step Count 6 - 7 steps4 - 5 steps
Overall Yield 35% - 42%45% - 50%
Stereocontrol (ee%) >99% (Stereodivergent)~95% (Substrate-controlled)
Primary Bottleneck Ph 3​ P=O byproduct removalSafe handling of azides at scale
Scalability Limit ~50g batches~100g batches (requires specialized reactor)
Reproducibility Score High (Highly robust steps)Moderate-High (Sensitive to H 2​ pressure)

Conclusion & Recommendations

Both pathways offer viable routes to [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol derivatives, but their utility depends heavily on the laboratory's infrastructure and the project's goals.

  • Choose Pathway A (Glycal Approach) if your primary goal is stereodivergence (accessing multiple diastereomers for structure-activity relationship studies) and you are operating at a bench scale (<50g). The use of Mg/MeOH for simultaneous deprotection makes the end-stage workup exceptionally clean and reproducible[2].

  • Choose Pathway B (Lactone Conversion) if you require higher throughput and overall yield for a specific natural epimer. The two-step azidation and reductive cyclization cascade is highly efficient[2], provided your facility is equipped to safely handle energetic azide intermediates and pressurized hydrogen at scale.

References

  • A new practical synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,3-bis(hydroxymethyl) pyrrolidine. Zou, Wei; Szarek, Walter A. Carbohydrate Research, April 1993.3

  • Synthesis and evaluation of novel pyridine based PLG tripeptidomimetics. Saitton, Stina et al. Organic & Biomolecular Chemistry, June 2008. 1

  • A glycal approach towards an efficient and stereodivergent synthesis of polyhydroxypyrrolidines. Tetrahedron, February 2006. 2

Sources

Comparative

Benchmarking[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol against traditional chiral auxiliaries

Title: Benchmarking [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol against Traditional Chiral Auxiliaries: A Comprehensive Evaluation Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol against Traditional Chiral Auxiliaries: A Comprehensive Evaluation Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

The pursuit of absolute stereocontrol in asymmetric synthesis has historically relied on stoichiometric chiral auxiliaries. Systems such as the Evans oxazolidinones and Oppolzer's camphorsultam have served as the gold standard for diastereoselective alkylations and aldol reactions. However, the paradigm of modern drug development demands higher atom economy, milder conditions, and catalytic turnover.

This guide benchmarks a next-generation pyrrolidine-based organocatalyst—[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (a chiral pyrrolidine-2,3-diyldimethanol derivative)—against traditional stoichiometric auxiliaries. By bridging the gap between the steric shielding of classic auxiliaries and the dynamic covalent chemistry of enamine catalysis, this diol-functionalized pyrrolidine offers a highly tunable, self-validating system for asymmetric carbon-carbon bond formation [1].

Mechanistic Rationale: The "Why" Behind the Scaffold

To understand the superior atom economy of[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, we must analyze the causality of its structural design compared to legacy systems.

Traditional Auxiliaries (Evans/Oppolzer): Classic auxiliaries rely on covalent pre-attachment (usually via acylation) and the formation of a rigid, metal-chelated enolate (e.g., using Li or Na bases). The bulky chiral moiety (such as an isopropyl or benzyl group in Evans oxazolidinones) physically blocks one diastereoface of the enolate. While highly selective, this requires stoichiometric utilization, cryogenic temperatures (-78 °C), and harsh oxidative or reductive cleavage conditions (e.g., LiOH/H₂O₂ or NaBH₄) to release the product [2].

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol: This scaffold operates via reversible enamine/iminium catalysis .

  • The Pyrrolidine Core: Facilitates the rapid, reversible condensation with aldehydes or ketones to form a nucleophilic enamine.

  • The 2,3-Diyldimethanol Motif (Causality of the Diol): Unlike simple prolinol (which has only one hydrogen-bond donor), the addition of a second hydroxymethyl group at the C3 position creates a highly organized, bidentate hydrogen-bonding network. When an electrophile (such as a nitroalkene) approaches, both hydroxyl groups anchor the electrophile via H-bonding. This restricts the conformational flexibility of the transition state, mimicking the rigidity of a metal chelate but without the need for stoichiometric metals or cryogenic conditions [1].

MechanisticComparison cluster_evans Traditional: Evans Oxazolidinone cluster_pyr Next-Gen: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol E_Sub Substrate (Carboxylic Acid) E_Aux Covalent Attachment (Stoichiometric) E_Sub->E_Aux E_Enolate Rigid Chelate Enolate (Li/Na) E_Aux->E_Enolate Base (-78°C) E_Prod Diastereoselective Alkylation E_Enolate->E_Prod Electrophile E_Cleave Harsh Cleavage (LiOH/H2O2) E_Prod->E_Cleave P_Sub Substrate (Aldehyde/Ketone) P_Cat Reversible Condensation (Catalytic 10 mol%) P_Sub->P_Cat P_Enamine Chiral Enamine (Bidentate H-Bonding) P_Cat->P_Enamine -H2O (0°C to RT) P_Prod Enantioselective Addition P_Enamine->P_Prod Electrophile P_Cleave Mild Hydrolysis (H2O) P_Prod->P_Cleave

Caption: Mechanistic pathway comparison: Stoichiometric covalent attachment vs. catalytic reversible enamine formation.

Comparative Performance Data

The following table synthesizes quantitative benchmarking data across key performance metrics.

Performance MetricEvans Oxazolidinone [2]Oppolzer's Sultam[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol [1]
Mode of Action Stoichiometric (1.0 equiv)Stoichiometric (1.0 equiv)Catalytic (0.05 – 0.20 equiv)
Atom Economy Low (Requires attachment/cleavage)Low (High MW auxiliary)High (Direct functionalization)
Stereo-induction Metal Chelate (Li/Na Enolate)Steric Shielding (Metal Chelate)Bidentate H-Bonding / Enamine
Operating Temp. Cryogenic (-78 °C)Cryogenic (-78 °C)Mild (0 °C to Room Temperature)
Cleavage / Release LiOH/H₂O₂, NaBH₄, or LiAlH₄LiOH or ReductiveMild Hydrolysis (H₂O)
Typical ee / dr >95% de>95% de>98% ee, >95:5 dr
Substrate Scope Carboxylic acid derivativesCarboxylic acid derivativesAldehydes and Ketones

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the critical steps and the physicochemical causality behind them.

Protocol A: Traditional Evans Alkylation (Baseline)
  • Acylation (Attachment): Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 equiv) to deprotonate the amine. Slowly add the acyl chloride (1.1 equiv). Causality: Pre-deprotonation ensures rapid, quantitative N-acylation without competing side reactions.

  • Enolization: Cool the N-acyl oxazolidinone to -78 °C. Add NaHMDS (1.1 equiv) dropwise. Causality: The bulky, non-nucleophilic base selectively abstracts the α-proton to form the thermodynamically less stable but kinetically favored (Z)-enolate, locked in a rigid sodium chelate.

  • Alkylation: Add the electrophile (e.g., alkyl iodide). Causality: The chiral auxiliary's substituent (e.g., benzyl group) physically shields one face of the enolate, forcing the electrophile to attack from the opposite diastereoface.

  • Cleavage: Treat the purified intermediate with LiOH and H₂O₂ at 0 °C. Causality: H₂O₂ forms the highly nucleophilic hydroperoxide anion, which attacks the imide carbonyl selectively, cleaving the auxiliary without racemizing the newly formed chiral center [2].

Protocol B: Asymmetric Michael Addition using[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (Benchmark)
  • Catalyst Activation: In a dry reaction vial, dissolve[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (10 mol%) and an acid co-catalyst (e.g., benzoic acid, 10 mol%) in anhydrous toluene. Causality: The weak acid protonates the carbonyl oxygen of the substrate in the next step, accelerating the nucleophilic attack of the pyrrolidine nitrogen and facilitating dehydration to the enamine.

  • Enamine Formation: Add the carbonyl substrate (e.g., an aldehyde, 1.2 equiv) at 0 °C and stir for 15 minutes.

  • Electrophilic Addition: Slowly add the electrophile (e.g., a nitroalkene, 1.0 equiv). Causality: The nitro group of the electrophile forms a dual hydrogen-bond with the 2,3-diyldimethanol protons. This bidentate coordination locks the electrophile in a specific spatial orientation, ensuring the Si/Re face attack is highly enantioselective [1].

  • Hydrolytic Quench & Recovery: Add a phosphate buffer (pH 7.0) to the reaction mixture. Causality: The aqueous environment rapidly hydrolyzes the iminium intermediate, releasing the chiral product and regenerating the free pyrrolidine diol catalyst, which can be recovered via biphasic extraction.

ExperimentalWorkflow Step1 Step 1: Catalyst Activation Mix Pyrrolidine Diol & Acid Co-catalyst Step2 Step 2: Enamine Formation Add Substrate at 0°C Stir for 15 min Step1->Step2 Step3 Step 3: Electrophilic Addition Slow addition of Electrophile (H-Bonding) Step2->Step3 Step4 Step 4: Hydrolytic Quench Add pH 7 Buffer Regenerate Catalyst Step3->Step4 Step5 Step 5: Product Recovery Biphasic Extraction & Chromatography Step4->Step5

Caption: Experimental workflow for[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol catalyzed asymmetric addition.

Conclusion

While traditional chiral auxiliaries like the Evans oxazolidinone remain reliable tools for specific stoichiometric transformations, [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol represents a significant evolutionary step in asymmetric synthesis. By leveraging bidentate hydrogen-bonding and dynamic enamine catalysis, it eliminates the need for cryogenic enolization, stoichiometric waste, and harsh cleavage steps, making it an optimal choice for scalable drug development and green chemistry initiatives.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at:[Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education (ACS Publications). Available at:[Link]

Validation

Cross-Validation of[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Purity: A Comparative Guide to HILIC-MS and qNMR

As drug development pipelines increasingly rely on highly polar, low-molecular-weight building blocks, traditional analytical paradigms are being pushed to their limits. [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol —a hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly polar, low-molecular-weight building blocks, traditional analytical paradigms are being pushed to their limits. [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol —a hydrophilic, aliphatic nitrogen-containing diol—perfectly illustrates this analytical challenge.

Lacking a conjugated π-system, this compound is virtually invisible to standard UV detectors. Furthermore, its extreme polarity results in zero retention on traditional C18 reversed-phase columns, causing it to elute in the void volume where matrix suppression is most severe[1]. To establish a rigorous, audit-proof purity profile, we must abandon conventional HPLC-UV.

This guide details an orthogonal cross-validation strategy comparing two advanced methodologies: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for high-resolution impurity profiling, and Quantitative Nuclear Magnetic Resonance (1H-qNMR) for absolute mass-fraction determination[2]. We will objectively compare a "High-Purity Grade" against a "Standard Grade" alternative to demonstrate how these techniques expose hidden impurities.

Methodological Rationale: The "Why" Behind the Workflows

To build a trustworthy analytical profile, every technique must be chosen based on the specific physicochemical properties of the analyte.

Why HILIC-MS for Impurity Profiling?

HILIC is the premier separation mode for polar metabolites and basic amines[1]. By utilizing an amide-bonded stationary phase and a highly organic mobile phase (e.g., >80% acetonitrile), we force the polar diol to partition into the water-enriched layer immobilized on the silica surface. This mechanism provides excellent retention and sharp peak shapes. Coupling this separation to Electrospray Ionization (ESI) in positive mode capitalizes on the basic pyrrolidine nitrogen, offering sub-picogram sensitivity to detect trace regioisomers or synthesis byproducts that would otherwise go unnoticed.

Why qNMR for Absolute Quantitation?

While MS is highly sensitive, it is not inherently quantitative across different molecules; ionization efficiencies vary wildly, meaning MS "area percent" does not equal "mass percent." Quantitative NMR solves this fundamental flaw. In qNMR, the integral of a proton resonance is directly proportional to the number of nuclei responsible for the signal, regardless of the molecule's structure[3]. By adding a certified internal calibrant (IC), we achieve absolute quantification without needing a reference standard of the analyte itself[2].

Orthogonal Validation Strategy

The synergy of these two methods creates a self-validating system: MS provides the identity and relative abundance of trace impurities, while qNMR provides the absolute mass fraction of the main component, completely free of response-factor bias[4].

Workflow cluster_LCMS HILIC-MS Profiling cluster_NMR qNMR Quantitation Start Analyte: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Prep1 Sample Dilution (Acetonitrile/Water) Start->Prep1 Prep2 Gravimetric Prep (+ Maleic Acid IC) Start->Prep2 HILIC HILIC Separation (Amide Phase) Prep1->HILIC MS ESI-MS Detection (Positive Ion Mode) HILIC->MS Data1 Relative Purity (Area %) MS->Data1 CrossVal Orthogonal Cross-Validation & Final Certification Data1->CrossVal NMR 1H qNMR Acquisition (D1 > 5x T1) Prep2->NMR Data2 Absolute Purity (% w/w) NMR->Data2 Data2->CrossVal

Orthogonal cross-validation workflow utilizing HILIC-MS and qNMR for purity certification.

Self-Validating Experimental Protocols

Protocol A: HILIC-MS Relative Purity Profiling

Objective: Separate and identify trace polar impurities.

  • System Suitability & Blank Validation (Trustworthiness Step): Inject a blank solvent (90:10 Acetonitrile:Water) to prove the absence of column carryover. Follow with a System Suitability Test (SST) using a known standard to verify peak symmetry (Tailing factor < 1.5) and retention time stability.

  • Sample Preparation: Dissolve 1.0 mg of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol in 1.0 mL of 90:10 Acetonitrile:Water. Causality: High organic content is mandatory; injecting highly aqueous samples into a HILIC system disrupts the stationary phase hydration shell, leading to peak splitting[1].

  • Chromatographic Conditions: Use an Amide-bonded Fused-Core column (e.g., 2.7 µm, 2.1 x 100 mm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: Acetonitrile. Run a gradient from 95% B to 60% B over 10 minutes.

  • MS Acquisition: ESI positive mode, scanning m/z 50–500. Extract the Total Ion Chromatogram (TIC) and integrate all peaks to determine relative area percent.

Protocol B: 1H-qNMR Absolute Purity Determination

Objective: Determine the absolute mass fraction (% w/w) without analyte-specific standards.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the sample and ~5.0 mg of a Certified Reference Material (CRM) Internal Calibrant—in this case, Maleic Acid. Dissolve in 0.6 mL of D2O. Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm, well separated from the aliphatic pyrrolidine protons (1.5–3.5 ppm)[4].

  • T1 Relaxation Assessment (Trustworthiness Step): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton. Causality: To ensure quantitative accuracy, the relaxation delay ( D1​ ) must be set to at least 5×T1​ . Failing to do this results in incomplete magnetization recovery, under-integration, and falsely low purity values[4].

  • Acquisition & Integration: Acquire the 1H spectrum at 600 MHz using a 90° pulse and 64 scans. Phase and baseline correct the spectrum manually. Integrate the target analyte peak (e.g., the methine proton on the pyrrolidine ring) and the calibrant peak.

Comparative Data Presentation

To demonstrate the efficacy of this dual-method approach, we analyzed two different batches of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol: a commercially available Standard Grade and an optimized High-Purity Grade .

Table 1: HILIC-MS Impurity Profiling (Relative Area %)

HILIC-MS excels at detecting trace synthesis byproducts that share similar polarities but differ in mass.

Component detected (m/z [M+H]+)Putative IdentityStandard Grade (Area %)High-Purity Grade (Area %)
132.10 [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol 94.2% 99.6%
118.08Des-methyl impurity (loss of CH2)3.1%Not Detected
146.12Methylated byproduct1.8%0.3%
130.08Oxidized impurity (ketone/aldehyde)0.9%0.1%
Table 2: 1H-qNMR Absolute Quantitation (% w/w)

qNMR provides the definitive mass fraction, accounting for NMR-invisible impurities like residual inorganic salts or water.

ParameterStandard GradeHigh-Purity Grade
Analyte Mass Weighed10.15 mg10.02 mg
Calibrant Mass (Maleic Acid)5.08 mg5.05 mg
Integral Ratio (Analyte : Calibrant)0.8850.951
Calculated Absolute Purity 91.4% ± 0.5% 99.1% ± 0.2%
Table 3: Performance Comparison of the Methodologies
FeatureHILIC-MS1H-qNMR
Primary Output Relative purity, Impurity identificationAbsolute purity (% mass fraction)
Sensitivity Extremely High (Sub-picogram)Low to Moderate (Microgram to Milligram)
Response Bias High (Depends on ionization efficiency)None (Directly proportional to nuclei count)
Detection of Inorganics Blind to inorganic saltsIndirectly detects them (mass balance deficit)
Ideal Use Case Profiling trace degradants and regioisomersCertifying the primary batch titer

Discussion & Conclusion

The data clearly illustrates the danger of relying on a single analytical technique for complex polar molecules.

If we only utilized HILIC-MS, the Standard Grade would appear to be 94.2% pure based on area percent. However, the qNMR data reveals the absolute purity is actually 91.4%. This discrepancy (mass balance deficit) is a classic indicator of MS-invisible impurities—such as residual inorganic salts from the synthesis or highly retained polymeric material.

Conversely, qNMR alone cannot tell us what the 8.6% of impurities in the Standard Grade consist of. HILIC-MS successfully resolves and identifies the des-methyl and oxidized byproducts, providing actionable feedback for the synthetic chemistry team to optimize their reaction conditions.

For drug development professionals, the High-Purity Grade (>99% via both orthogonal methods) ensures that downstream biological assays or subsequent synthetic steps are not compromised by reactive aldehydes or competitive des-methyl analogs. By mandating self-validating, cross-orthogonal workflows, laboratories can guarantee the scientific integrity of their polar building blocks.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • A Guide to Quantit
  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry (RSC Books).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, a bifu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, a bifunctional pyrrolidine derivative, is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety principles to manage its waste stream effectively.

Hazard Characterization and Risk Assessment

Understanding the potential hazards of a compound is the foundational step in managing its waste. [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is a pyrrolidine substituted with two hydroxymethyl (-CH₂OH) groups. Based on structurally related compounds such as N-methyl-2-pyrrolidone and other pyrrolidine derivatives, we can infer the following potential hazards:

  • Irritation: Like many amines and alcohols, it may cause skin, eye, and respiratory tract irritation.[1][2][3][4]

  • Combustibility: While not highly flammable, related compounds are classified as combustible liquids, meaning they can ignite when heated.[1][5]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][6] Some pyrrolidone derivatives are associated with reproductive toxicity.[2][7]

  • Environmental Hazard: Discharge into the environment must be avoided as it may be harmful to aquatic life.[6][8][9]

This initial assessment mandates that [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol waste be treated as hazardous chemical waste .[10][11]

Pre-Disposal Operations: Safety and Segregation

Before waste is even placed in a container, safety protocols must be in place. This includes the use of appropriate Personal Protective Equipment (PPE) and a clear understanding of waste segregation to prevent dangerous chemical reactions.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure during handling and disposal.

EquipmentSpecificationPurpose / Rationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and vapors, which can cause serious irritation.[5][12]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation and absorption of the chemical.[12]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination during transfer and in case of small spills.[12]
Waste Segregation: The Principle of Chemical Compatibility

Scientist's Note: The single most critical step in preventing laboratory accidents during waste storage is proper segregation. Mixing incompatible chemicals can lead to exothermic reactions, gas evolution, fires, or explosions. Amines, such as the pyrrolidine ring in our compound, are basic and can react violently with acids. Alcohols can be oxidized by strong oxidizing agents.

All waste containing [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol must be collected in a dedicated waste stream. At a minimum, this waste must be stored separately from:

  • Acids and Acid Halides[13]

  • Strong Oxidizing Agents

  • Halogenated Solvents[13]

  • Water-Reactive Compounds[13]

WasteSegregation cluster_main Waste Stream Management cluster_compatible Compatible for Co-storage cluster_incompatible Incompatible - DO NOT MIX Waste [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol Waste Compatible Other Non-Halogenated Alcohols & Amines Waste->Compatible OK to Store Together (Check Institutional Policy) Incompatible Strong Acids Strong Oxidizers Halogenated Solvents Waste->Incompatible DANGEROUS REACTION RISK

Caption: Waste segregation logic for [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol ensures safety and regulatory compliance from the point of generation to final removal by a licensed contractor.

Step 1: Containerization

Select a suitable container for waste accumulation. According to the Occupational Safety and Health Administration (OSHA), containers must be chemically compatible with the waste, free from damage, and have a secure, leak-proof closure.[10]

  • Material: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Avoid metal containers where possible due to the basic nature of the amine.

  • Integrity: Ensure the container is clean, dry, and not repurposed from a container that held an incompatible chemical.[14]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[14]

Step 2: Labeling

Proper labeling is a strict requirement by the Environmental Protection Agency (EPA).[15][16] The label must be affixed to the container as soon as the first drop of waste is added.

  • The words "Hazardous Waste" must be prominent.[15][16]

  • The full chemical name: "[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol" and any other components in the waste stream must be clearly listed.

  • An indication of the hazards (e.g., "Irritant," "Combustible") is required.[15][16] Your institution's EHS department will provide the appropriate labels.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][17]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[15]

  • Volume Limits: A maximum of 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[17]

  • Container Status: Keep the waste container securely sealed at all times, except when adding waste.[12][14][18] Store it in a well-ventilated area, preferably within a secondary containment bin to catch any potential leaks.[14]

DisposalWorkflow start Waste Generated ppe Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat start->ppe Always Wear container Step 1: Containerization - Select compatible container - Leave 10% headspace ppe->container labeling Step 2: Labeling - Affix 'Hazardous Waste' label - List all chemical contents container->labeling storage Step 3: Accumulation - Store in designated SAA - Keep container sealed labeling->storage disposal Step 4: Final Disposal - Contact EHS/Waste Contractor - Maintain records storage->disposal When container is full or per schedule end Waste Removed & Disposed disposal->end

Caption: Step-by-step workflow for the disposal of chemical waste.

Step 4: Arranging Final Disposal

Do not dispose of this chemical down the drain or in regular trash.[12][18] Final disposal must be handled by professionals.

  • Contact EHS: Once the waste container is nearly full, or according to your institution's pickup schedule, contact your EHS department or designated waste management provider to arrange for pickup.[18]

  • Record Keeping: Maintain accurate records of the waste generated and its disposal date, as this is a regulatory requirement.[11]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Minor Spill: If the spill is small, you are trained, and have the appropriate materials, you may clean it up.

    • Major Spill: If the spill is large, releases significant vapors, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill (Minor Spills):

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Absorb the spilled liquid with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.[12][18]

    • Work from the outside of the spill inward to prevent spreading.

  • Clean and Dispose:

    • Carefully collect the absorbent material and contaminated items using non-sparking tools.[9]

    • Place all cleanup materials into a designated, sealable hazardous waste container.[9][12]

    • Label the container as "Hazardous Waste - Spill Cleanup" and list the spilled chemical.

    • Arrange for disposal through your EHS department.

Regulatory Framework: A Foundation of Safety

All laboratory waste management procedures in the United States are governed by federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management, including identification, storage, transportation, and disposal.[10][15][16]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including requirements for training, PPE, hazard communication, and emergency response plans related to hazardous materials.[19][20]

By following the protocols outlined in this guide, you are not only ensuring your own safety but also upholding the rigorous standards set forth by these regulatory bodies.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • BenchChem. Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione.
  • Fisher Scientific. MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone.
  • BenchChem. Navigating the Disposal of 1-Pyrroline: A Guide for Laboratory Professionals.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyrrolidine.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - (S)-(1-Methylpyrrolidin-2-yl)methanol.
  • University of Rochester. Chemical Waste Disposal Guidelines.
  • Apollo Scientific. Pyrrolidine - Safety Data Sheet.
  • CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET.
  • RCI Labscan. (2020, April 1). SAFETY DATA SHEET - n-Methyl-2-Pyrrolidone.
  • Fisher Scientific. (2011, May 19). SAFETY DATA SHEET - (S)-2-Hydroxymethyl-1-methylpyrrolidine.
  • IntechOpen. Chemical waste disposal.
  • TargetMol. (2026, March 17). Safety Data Sheet.
  • Fisher Scientific. (2009, November 12). SAFETY DATA SHEET - N-Methyl-2-pyrrolidone.
  • Sigma-Aldrich. (2026, March 3). SAFETY DATA SHEET - N-methyl-2-pyrrolidone.
  • Fisher Scientific. SAFETY DATA SHEET - (R)-(-)-2-Hydroxymethylpyrrolidine.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
  • NUS Medicine. (2016, March 16). Chemical Waste Disposal Standard Operating Procedure.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.